4,6-Dichloro-2-(4-chlorophenyl)quinazoline
Description
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Properties
IUPAC Name |
4,6-dichloro-2-(4-chlorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLIINKGZTANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566855 | |
| Record name | 4,6-Dichloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144924-32-3 | |
| Record name | 4,6-Dichloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dichloro-2-(4-chlorophenyl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a privileged structure, forming the core of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The strategic placement of chloro substituents on the quinazoline ring system can significantly modulate the pharmacological profile of these compounds. This document outlines a validated synthetic pathway, details the underlying chemical principles, and provides a thorough guide to the analytical techniques required for the unambiguous characterization of the title compound.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of modern therapeutics.[4] Its derivatives are known to interact with a variety of biological targets, making them a versatile platform for drug design.[1] The introduction of halogen atoms, particularly chlorine, at specific positions on the quinazoline core can enhance binding affinities to target proteins, improve metabolic stability, and influence the overall pharmacokinetic properties of the molecule. The 2,4,6-trisubstituted pattern, as seen in the title compound, offers a rich scaffold for further chemical modification and exploration of structure-activity relationships (SAR).
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests a convergent synthetic approach. The quinazoline core can be constructed from a suitably substituted anthranilic acid derivative. The key disconnection points are the C-N bonds of the pyrimidine ring and the C-C bond connecting the chlorophenyl group.
Figure 1: Retrosynthetic analysis of this compound.
Based on this analysis, a plausible and commonly employed synthetic route commences with the acylation of 2-amino-5-chlorobenzoic acid with 4-chlorobenzoyl chloride. The resulting N-acylated intermediate undergoes cyclization to form the corresponding quinazolinone, which is subsequently chlorinated to yield the target compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 2-(4-Chlorobenzamido)-5-chlorobenzoic acid
Rationale: This initial step involves the formation of an amide bond between the commercially available 2-amino-5-chlorobenzoic acid and 4-chlorobenzoyl chloride. The reaction is typically carried out under basic conditions to neutralize the HCl generated during the acylation.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq.) in an appropriate solvent such as pyridine or a mixture of dioxane and aqueous sodium bicarbonate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-(4-chlorobenzamido)-5-chlorobenzoic acid.
Step 2: Synthesis of 6-Chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one
Rationale: This step involves an intramolecular cyclization of the N-acylanthranilic acid derivative to form the quinazolinone ring. This is typically achieved by heating in the presence of a dehydrating agent or at high temperatures.
Procedure:
-
Place the dried 2-(4-chlorobenzamido)-5-chlorobenzoic acid (1.0 eq.) in a round-bottom flask.
-
Add an excess of a suitable cyclizing agent such as acetic anhydride or thionyl chloride.
-
Heat the mixture to reflux for 3-6 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture and carefully quench any remaining reagent (e.g., by slowly adding to ice water for thionyl chloride).
-
Collect the precipitated solid by filtration, wash with water, and then with a suitable organic solvent like ethanol to remove impurities.
-
Dry the product under vacuum.
Step 3: Synthesis of this compound
Rationale: The final step is the chlorination of the quinazolinone at the 4-position. This is a common transformation in quinazoline chemistry, often achieved using phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a dehydrating agent. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can facilitate the reaction.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as aqueous sodium hydroxide or sodium bicarbonate, until the product precipitates.
-
Filter the solid, wash it extensively with water, and dry it thoroughly.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Figure 2: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₄H₇Cl₃N₂ |
| Molecular Weight | 309.58 g/mol [5] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
4.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline and chlorophenyl rings. The chemical shifts and coupling constants will be indicative of their relative positions.
-
Quinazoline Ring Protons: Protons at positions 5, 7, and 8 will appear as distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The chlorine at position 6 will influence the chemical shifts of the adjacent protons.
-
Chlorophenyl Ring Protons: The four protons of the 4-chlorophenyl group will likely appear as two doublets (an AA'BB' system) in the aromatic region, characteristic of a para-substituted benzene ring.
4.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Quinazoline Ring Carbons: The spectrum will show distinct signals for all the carbon atoms of the quinazoline ring, including the chlorinated carbons (C4 and C6) and the carbon at position 2 attached to the chlorophenyl group.
-
Chlorophenyl Ring Carbons: Four signals are expected for the carbons of the 4-chlorophenyl ring.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 309.58. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak cluster, with relative intensities following the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
4.2.4. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Aromatic C-H stretching: Bands around 3000-3100 cm⁻¹.
-
C=N and C=C stretching (aromatic rings): Strong absorptions in the region of 1600-1450 cm⁻¹.
-
C-Cl stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.
Applications in Drug Discovery
Substituted quinazolines are a well-established class of compounds with a broad spectrum of biological activities.[2] The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The chloro substituents can act as handles for further chemical modifications through nucleophilic aromatic substitution reactions, allowing for the synthesis of a diverse library of analogues for biological screening.[6]
Derivatives of this scaffold have been investigated for their potential as:
-
Anticancer Agents: Many quinazoline derivatives are known to inhibit protein kinases, which are crucial regulators of cell growth and proliferation.[3]
-
Antimicrobial Agents: The quinazoline nucleus is present in several compounds with antibacterial and antifungal properties.[4]
-
Anti-inflammatory Agents: Some quinazoline derivatives have shown potent anti-inflammatory effects.[1]
Conclusion
This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. The multi-step synthesis, starting from readily available precursors, is amenable to laboratory-scale production. The outlined characterization techniques provide a framework for the unambiguous confirmation of the structure and purity of the final product. The versatile nature of the quinazoline scaffold, coupled with the potential for further derivatization, makes this compound a compound of significant interest for further investigation in the field of drug discovery and development.
References
[6] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
[4] Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. [Link]
[1] Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). Hindawi. [Link]
[7] Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). MDPI. [Link]
[8] 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. (n.d.). PubChem. [Link]
[9] Quinazolin-4-Chlorophenyl Compounds. (n.d.). Cram. [Link]
[5] 4,6-DICHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE. (n.d.). Molbase. [Link]
[2] Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. [Link]
[10] 3 - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
[11] 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
[3] Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). MDPI. [Link]
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- 2. CAS#:1003042-27-0 | 2,4-Dichloro-6-(4-fluorophenyl)quinazoline | Chemsrc [chemsrc.com]
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- 9. Quinazolin-4-Chlorophenyl Compounds - 382 Words | Cram [cram.com]
- 10. Electrochemically promoted tandem cyclization of functionalized methylenecyclopropanes: synthesis of tetracyclic benzazepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Significance of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent scaffold in medicinal chemistry.[1] Derivatives of quinazoline are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The specific substitution pattern on the quinazoline core dictates its pharmacological profile, making the synthesis and characterization of novel derivatives a key focus in drug discovery. This compound is a member of this important class of compounds. Its structure suggests potential as an intermediate in the synthesis of more complex molecules with therapeutic potential. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability of any potential drug candidate.
This technical guide provides a detailed overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, this guide also leverages data from the closely related analogue, 4-Chloro-2-(4-chlorophenyl)quinazoline, to provide a comprehensive analytical framework.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are definitive, other experimental parameters are based on closely related compounds and established analytical techniques.
| Property | Value | Source/Method |
| Chemical Structure | ![]() | |
| CAS Number | 144924-32-3 | [3] |
| Molecular Formula | C₁₄H₇Cl₃N₂ | [3] |
| Molecular Weight | 309.58 g/mol | [3] |
| Melting Point | Data not available for the title compound. For the analogue 4-Chloro-2-(4-chlorophenyl)quinazoline: 143.2-145.4 °C | [4] |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. Poorly soluble in water. | General knowledge of similar compounds |
| pKa | Data not available |
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental protocols for determining the key physicochemical properties of organic compounds like this compound.
Synthesis of this compound
The synthesis of the target compound would likely follow a multi-step pathway common for quinazoline derivatives. A plausible synthetic route could involve the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination. A general procedure for a related compound is described below.
Synthesis of 4-Chloro-2-(4-chlorophenyl)quinazoline [4]
-
To a stirring suspension of 2-(4-chlorobenzamido)benzoic acid (1.00 g, 3.90 mmol) in thionyl chloride (30 mL) at room temperature, add N,N-dimethylformamide (DMF) (1 mL) dropwise.
-
Reflux the mixture for 2 hours.
-
Allow the reaction to cool to room temperature.
-
Quench the reaction mixture with cold water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulphate, filter, and evaporate the solvent under reduced pressure to yield the product.
Caption: Synthetic workflow for a related quinazoline derivative.
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
-
Ensure the compound is thoroughly dried.
-
Pack a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
Caption: Workflow for melting point determination.
Solubility Assessment
Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.
Protocol:
-
To a series of small vials, add a pre-weighed amount of the compound (e.g., 1 mg).
-
Add a measured volume of a solvent (e.g., 0.1 mL) to the first vial.
-
Agitate the vial at a constant temperature for a set period.
-
Visually observe if the solid has completely dissolved.
-
If dissolved, the compound is soluble at that concentration. If not, incrementally add more solvent and repeat the process until the solid dissolves to determine the approximate solubility.
-
Repeat for a range of solvents (e.g., water, ethanol, dichloromethane, acetone, DMSO).
Caption: Workflow for qualitative solubility assessment.
Spectroscopic Analysis
Spectroscopic techniques are vital for structural elucidation and confirmation.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed information about the molecular structure.
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Expected Spectral Features for 4-Chloro-2-(4-chlorophenyl)quinazoline: [4]
-
¹H NMR (400 MHz, CDCl₃): Aromatic protons would appear in the range of δ 7.4-8.6 ppm. The protons on the 4-chlorophenyl ring would likely show a doublet of doublets pattern. The protons on the quinazoline ring would exhibit multiplets.
-
¹³C NMR (100 MHz, CDCl₃): Aromatic carbons would resonate in the range of δ 122-163 ppm. The number of distinct signals would correspond to the number of chemically non-equivalent carbon atoms.
b. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Protocol:
-
Obtain a background spectrum of the empty sample compartment.
-
Place a small amount of the solid sample on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to specific functional groups.
Expected Spectral Features for 4-Chloro-2-(4-chlorophenyl)quinazoline: [4]
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
C=N and C=C stretching (in aromatic rings): ~1600-1450 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
c. Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.
Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) versus relative abundance.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
Expected Mass Spectrum for this compound:
-
The molecular ion peak should show a characteristic isotopic pattern for three chlorine atoms.
Caption: General workflow for spectroscopic analysis.
Conclusion
References
-
3-(4-Chlorophenyl)quinazolin-4(3H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2310. [Link]
-
Alagarsamy, V., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1337-1368. [Link]
-
Muchlashi, S. F., & Puspitasari, E. (2020). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy, 5(2), 34-40. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2017). Organic Chemistry: Current Research, 6(3). [Link]
-
4,6-Dichloro-2-(trifluoromethyl)quinoline. (n.d.). PubChem. [Link]
-
da Silva, T. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-18. [Link]
-
4,6,8-Trichloro-2-phenyl-quinazoline. (n.d.). MOLBASE. [Link]
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- 3. 144924-32-3 CAS MSDS (4,6-DICHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic analysis (NMR, IR, Mass Spec) of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
An In-depth Technical Guide to the Spectroscopic Analysis of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. This molecule, belonging to the quinazoline class of heterocyclic compounds, is representative of a scaffold of significant interest in medicinal chemistry and drug development.[1][2] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and analytical scientists, offering not just data, but the strategic rationale behind the analytical workflow, ensuring both scientific rigor and practical utility.
Molecular Structure and Analytical Overview
Confirming the identity and purity of a synthesized compound is a foundational requirement of chemical research. For this compound, a multi-technique approach is essential. Each spectroscopic method provides a unique piece of the structural puzzle:
-
NMR Spectroscopy maps the carbon-hydrogen framework.
-
IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular mass and provides clues to the structure through fragmentation analysis, including the characteristic isotopic signature of the chlorine atoms.
The specific arrangement of substituents on the quinazoline core dictates its chemical and biological properties, making precise characterization non-negotiable.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
¹H NMR Analysis
Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).[3]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The aromatic region of the spectrum is expected to show signals for the three protons on the quinazoline core and the four protons on the 2-phenyl substituent.
-
Quinazoline Ring Protons:
-
H-5: The chlorine at C-6 will deshield H-5. With no ortho or meta proton to couple with strongly, it is expected to appear as a sharp singlet or a narrow doublet due to a small ⁴J (para) coupling with H-8.
-
H-7: This proton is situated between a chlorine atom (C-6) and a nitrogen-containing ring. It will likely appear as a singlet or a very narrow doublet due to a small ⁴J (para) coupling to H-5.
-
H-8: This proton will be a doublet, coupled to H-7 with a typical ortho coupling constant (³J). However, with the C-6 substitution, the coupling pattern simplifies. H-8 is coupled to H-7, and H-5 is coupled to H-7. The most likely pattern is two doublets and a doublet of doublets, or simplified singlets/doublets if coupling is minimal. Based on analogs, we expect distinct signals for each proton.[4]
-
-
4-Chlorophenyl Ring Protons:
-
This AA'BB' system will appear as two distinct doublets, each integrating to 2H. The protons ortho to the quinazoline ring (H-2', H-6') will be in a different environment than the protons meta to it (H-3', H-5').
-
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-8 | 8.25 - 8.35 | d | ~8.5 | 1H |
| H-5 | 8.10 - 8.20 | d | ~2.0 | 1H |
| H-2', H-6' | 8.50 - 8.60 | d | ~8.8 | 2H |
| H-7 | 7.85 - 7.95 | dd | ~8.5, 2.0 | 1H |
| H-3', H-5' | 7.45 - 7.55 | d | ~8.8 | 2H |
Note: Predictions are based on data for 4-chloro-2-(4-chlorophenyl)quinazoline[4] and adjusted for the electronic effects of a C-6 chloro substituent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.
¹³C NMR Analysis
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.[5]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The molecule has 14 carbon atoms, but due to symmetry in the 4-chlorophenyl ring (C-2'/C-6' and C-3'/C-5' are equivalent), a total of 12 distinct signals are expected in the proton-decoupled spectrum.
-
Key Signals:
-
C-Cl Carbons: The carbons directly bonded to chlorine (C-4, C-6, C-4') will be significantly influenced.
-
Quaternary Carbons: Carbons with no attached protons (C-2, C-4, C-4a, C-8a, C-1', C-4') will typically show lower intensity signals.
-
CH Carbons: The remaining carbons will appear as more intense signals.
-
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C-2 | 162.5 - 163.5 |
| C-4 | 159.0 - 160.0 |
| C-8a | 151.5 - 152.5 |
| C-6 | 144.0 - 145.0 |
| C-4' | 137.0 - 138.0 |
| C-4a | 135.0 - 136.0 |
| C-8 | 130.0 - 131.0 |
| C-2', C-6' | 128.5 - 129.5 |
| C-3', C-5' | 128.0 - 129.0 |
| C-7 | 128.0 - 129.0 |
| C-5 | 125.5 - 126.5 |
| C-1' | 122.0 - 122.5 |
Note: Predictions are based on data for a close structural analog.[4]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for faster acquisition.
-
Instrumentation: Use the same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
-
-
Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Spectrum: The spectrum will be dominated by absorptions characteristic of the aromatic rings and the carbon-chlorine bonds.
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring and quinazoline C=C and C=N bond vibrations will produce a series of sharp peaks in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl bonds will give rise to strong absorptions in the fingerprint region, typically between 850-750 cm⁻¹.[4]
-
Out-of-Plane Bending: Aromatic C-H "wagging" vibrations appear between 900-675 cm⁻¹ and are characteristic of the substitution pattern.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1580 - 1610 | Aromatic C=C Ring Stretch | Medium |
| 1520 - 1540 | C=N Stretch (Quinazoline) | Strong |
| 1450 - 1500 | Aromatic C=C Ring Stretch | Strong |
| 850 - 820 | C-H Out-of-Plane Bend | Strong |
| 800 - 750 | C-Cl Stretch | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers additional structural confirmation. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular weight of C₁₄H₇Cl₃N₂ is 307.98 g/mol . The key feature will be the isotopic cluster for the molecular ion due to the presence of three chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[6] This will result in a characteristic pattern of peaks:
-
M⁺ (m/z ~308): Containing three ³⁵Cl atoms.
-
M+2 (m/z ~310): Containing two ³⁵Cl and one ³⁷Cl. This peak will be of similar intensity to the M⁺ peak.
-
M+4 (m/z ~312): Containing one ³⁵Cl and two ³⁷Cl.
-
M+6 (m/z ~314): Containing three ³⁷Cl atoms.
-
-
Fragmentation: Aromatic systems are relatively stable, so the molecular ion peak is expected to be prominent.[7] Common fragmentation pathways may include:
-
Loss of a chlorine radical (•Cl), resulting in a fragment at [M-35]⁺.
-
Cleavage of the bond between the quinazoline and phenyl rings.
-
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z (approx.) | Assignment | Key Feature |
|---|---|---|
| 308 | [M]⁺ (C₁₄H₇³⁵Cl₃N₂) | Base peak of the isotopic cluster for M⁺ |
| 310 | [M+2]⁺ | Isotopic peak due to one ³⁷Cl atom |
| 312 | [M+4]⁺ | Isotopic peak due to two ³⁷Cl atoms |
| 314 | [M+6]⁺ | Isotopic peak due to three ³⁷Cl atoms |
| 273 | [M-Cl]⁺ | Loss of a chlorine atom |
| 162 | [Dichloroquinazoline]⁺ fragment | Cleavage of the C2-phenyl bond |
| 111 | [Chlorophenyl]⁺ fragment | Cleavage of the C2-phenyl bond |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The strength of this analysis lies in the integration of all data points into a coherent structural assignment.
Figure 2: Integrated workflow for spectroscopic analysis.
Conclusion
The structural confirmation of this compound is achieved through a systematic and integrated application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the precise connectivity and chemical environment of the hydrogen and carbon atoms. IR spectroscopy confirms the presence of the expected aromatic and chloro- functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, with the characteristic isotopic pattern for three chlorine atoms serving as a definitive signature. Together, these techniques provide a self-validating system, ensuring the identity and integrity of the target molecule for its intended application in research and development.
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The Core Mechanism of Action of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the postulated mechanism of action for the novel synthetic compound, 4,6-Dichloro-2-(4-chlorophenyl)quinazoline. While direct experimental data for this specific molecule is not yet extensively published, this paper synthesizes the vast body of research on structurally related quinazoline derivatives to formulate a robust, evidence-based hypothesis of its biological activity. The primary hypothesized mechanism centers on the inhibition of key protein kinases involved in oncogenic signaling pathways, leading to downstream effects such as cell cycle arrest and apoptosis. This guide is intended to provide a foundational framework for researchers, scientists, and drug development professionals to direct future experimental validation and explore the therapeutic potential of this promising compound.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, including a number of clinically approved drugs.[1][2] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3][4]
In the realm of oncology, the quinazoline scaffold has been particularly fruitful, forming the backbone of several successful targeted therapies.[2][5] These agents often function as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.[6][7] The versatility of the quinazoline ring system allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, incorporates key structural features—dichloro substitutions at the 4 and 6 positions and a 4-chlorophenyl group at the 2-position—that are known to influence the biological activity of this class of compounds.
Postulated Core Mechanism of Action: Inhibition of Oncogenic Kinases
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary hypothesized mechanism of action for this compound is the inhibition of protein tyrosine kinases.[8][9] Specifically, the structural motifs present in this compound suggest a high probability of targeting key kinases that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][9]
Structural Rationale for Kinase Inhibition
The 4,6-dichloro substitution pattern on the quinazoline ring is a critical determinant of the compound's potential as a kinase inhibitor. The chlorine atom at the 4-position is a key feature in many known quinazoline-based kinase inhibitors, where it often participates in crucial interactions within the ATP-binding pocket of the target kinase. The chloro group at the 6-position can further enhance binding affinity and modulate selectivity.
The 2-(4-chlorophenyl) substituent is also vital for the compound's hypothesized activity. This aryl group can engage in hydrophobic and van der Waals interactions within the kinase domain, contributing to the overall binding affinity. The chlorine atom on the phenyl ring can further influence the electronic properties and steric interactions of the molecule within the target's active site.
Downstream Cellular Consequences of Kinase Inhibition
The inhibition of key oncogenic kinases by this compound is predicted to trigger a cascade of downstream cellular events, ultimately leading to an anti-tumor response. These effects are likely to include:
-
Cell Cycle Arrest: By blocking the signaling pathways that drive cell proliferation, the compound is expected to induce arrest at critical checkpoints of the cell cycle, preventing cancer cells from dividing.[10]
-
Induction of Apoptosis: Disruption of pro-survival signaling pathways is a well-established mechanism for inducing programmed cell death, or apoptosis, in cancer cells.[11][12]
-
Inhibition of Angiogenesis: If the compound targets VEGFR, it would inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
The following diagram illustrates the hypothesized signaling pathway and the points of intervention for this compound.
Caption: Hypothesized mechanism of action of this compound.
Secondary and Alternative Mechanistic Hypotheses
While kinase inhibition represents the most probable mechanism of action, the diverse bioactivity of the quinazoline scaffold warrants consideration of alternative or complementary mechanisms.
Tubulin Polymerization Inhibition
Certain 2-arylquinazoline derivatives have been reported to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition but also leading to cell cycle arrest and apoptosis.[11][12] This mode of action is characteristic of several established anticancer agents.
Induction of Oxidative Stress
Some quinoline and quinazoline derivatives have been shown to exert their anticancer effects by increasing the intracellular levels of reactive oxygen species (ROS).[13] Elevated ROS can induce cellular damage and trigger apoptotic pathways.
Experimental Workflows for Mechanistic Validation
To validate the hypothesized mechanisms of action for this compound, a systematic series of in vitro and in cellulo experiments are recommended. The following workflows provide a logical progression for elucidating the compound's biological activity.
Initial Cytotoxicity Screening
The first step is to determine the cytotoxic effects of the compound across a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Target Engagement and Kinase Inhibition Assays
To directly test the hypothesis of kinase inhibition, a series of biochemical and cellular assays should be performed.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
-
Assay Setup: In a 96-well plate, combine recombinant human EGFR kinase, a specific peptide substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence or fluorescence-based) to quantify the amount of phosphorylated substrate.
-
Data Analysis: Determine the IC50 value for the inhibition of kinase activity.
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An In-Depth Technical Guide to the In Silico Modeling of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline Interactions
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] Specifically, derivatives of quinazoline have demonstrated significant potential as inhibitors of protein kinases, a critical class of enzymes in cellular signaling pathways.[4][5] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 4,6-dichloro-2-(4-chlorophenyl)quinazoline, a representative member of this promising class of molecules. We will explore the critical steps of target identification, ligand and protein preparation, molecular docking, and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a framework for understanding the rationale behind each computational experiment.
Introduction: The Significance of Quinazolines and In Silico Modeling
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, and its derivatives are of immense interest in pharmaceutical research.[6] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][7] A particularly notable application of quinazoline-based molecules is in oncology, where they have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[4][8][9][10]
The molecule at the heart of this guide, this compound, possesses the characteristic quinazoline core and is substituted in a manner that suggests potential for targeted biological activity, likely within the domain of oncology.[11] Understanding the precise molecular interactions of this compound with its biological targets is paramount for rational drug design and optimization.
In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in modern drug discovery.[12][13] Techniques such as molecular docking and molecular dynamics (MD) simulations allow us to predict and analyze the binding of a small molecule (ligand) to its protein target at an atomic level.[14] These computational methods offer a cost-effective and time-efficient approach to screen large libraries of compounds, elucidate binding mechanisms, and guide the synthesis of more potent and selective drug candidates.[14]
This guide will provide a rigorous, step-by-step methodology for the in silico investigation of this compound, from initial target selection to the detailed analysis of its dynamic interactions.
Part 1: Target Identification and Preparation: Laying the Foundation
The first crucial step in any drug discovery project is the identification and preparation of a relevant biological target. For quinazoline derivatives, a primary and well-validated target class is the protein kinases, particularly tyrosine kinases like EGFR.[5]
Target Selection Rationale
The quinazoline scaffold is a known "privileged structure" for kinase inhibition.[4] Numerous FDA-approved kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline core.[4][10] These inhibitors typically bind to the ATP-binding site of the kinase domain, competing with the endogenous ATP molecule and thereby inhibiting the downstream signaling cascade. Given the structural similarities of this compound to these known inhibitors, EGFR kinase is a logical and high-probability target for our in silico investigation.
Protein Structure Retrieval and Preparation
A high-resolution crystal structure of the target protein is the starting point for any structure-based drug design project. The Protein Data Bank (PDB) is the primary repository for these structures.
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Download the crystal structure of the human EGFR kinase domain in complex with a known quinazoline-based inhibitor (e.g., PDB ID: 1M17 for EGFR with erlotinib) from the RCSB PDB database. The presence of a co-crystallized ligand helps to define the binding site.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. These are generally not required for initial docking studies and can add unnecessary complexity.
-
Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If these are distant from the binding site, they can often be ignored. However, if they are in proximity to the active site, they may need to be modeled using tools like MODELLER or SWISS-MODEL. For this protocol, we will assume a complete structure in the region of interest.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4) are critical for accurate interaction modeling. This can be performed using software like H++ or the pdb2gmx tool in GROMACS.[15]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field (e.g., AMBER, CHARMM).
Part 2: Ligand Preparation: Defining the Key
Proper preparation of the ligand is as critical as the preparation of the protein. The 3D structure and charge distribution of the ligand will directly influence the outcome of the docking and simulation studies.
Ligand Structure Generation
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: The 2D structure of this compound can be drawn using a chemical drawing tool like ChemDraw or sourced from a database like PubChem. This 2D structure is then converted into a 3D conformation using a program like Open Babel or the builder functionality in molecular modeling software.
-
Energy Minimization: The initial 3D structure of the ligand should be energy minimized to obtain a low-energy conformation. This is typically done using a quantum mechanics (QM) method (e.g., DFT with B3LYP functional) or a molecular mechanics force field (e.g., GAFF).
-
Charge Calculation: Assign partial atomic charges to the ligand atoms. Accurate charge representation is crucial for electrostatic interactions. The RESP or AM1-BCC charge models are commonly used and provide good results for drug-like molecules.
Part 3: Molecular Docking: Predicting the Handshake
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[14][16][17] It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode of a compound.
Docking Workflow
The general workflow for molecular docking involves preparing the protein and ligand, defining the binding site, running the docking algorithm, and analyzing the results.
Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom type information.
-
Grid Box Definition: Define a 3D grid box that encompasses the ATP-binding site of EGFR. The dimensions of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding pocket. The center of the grid can be determined from the position of the co-crystallized ligand.
-
Running the Docking Simulation: Execute the AutoDock Vina program, providing the prepared protein and ligand PDBQT files and the grid box parameters as input. Vina will perform a conformational search and generate a set of predicted binding poses, ranked by their binding affinity scores.
-
Results Analysis: The output of the docking simulation will be a set of binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The lower the binding energy, the more favorable the predicted binding. It is crucial to visually inspect the top-ranked poses to ensure they are chemically reasonable and make sense in the context of the known binding site interactions of similar inhibitors. For EGFR, key interactions often involve a hydrogen bond with the hinge region residue Met793.[4]
Interpreting Docking Results
A successful docking result will show the ligand making favorable interactions with the key residues in the binding pocket. For this compound in the EGFR ATP-binding site, we would expect to see:
-
Hydrogen Bonding: The quinazoline nitrogen atoms forming hydrogen bonds with the backbone of the hinge region residues.
-
Hydrophobic Interactions: The chlorophenyl and dichloro-quinazoline rings occupying hydrophobic pockets within the active site.
Table 1: Example Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.5 | Met793 (H-bond), Leu718, Val726, Ala743, Leu844 |
| 2 | -9.2 | Met793 (H-bond), Cys797, Leu718, Gly796 |
| 3 | -8.9 | Thr790, Met793, Leu718, Pro794 |
Note: This is hypothetical data for illustrative purposes.
Part 4: Molecular Dynamics Simulation: From a Static Picture to a Dynamic Movie
While molecular docking provides a valuable static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a much richer, dynamic view.[15] MD simulations track the movements of atoms over time, allowing us to assess the stability of the binding pose, characterize the flexibility of the complex, and calculate more accurate binding free energies.[18]
MD Simulation Workflow
Workflow for Molecular Dynamics Simulation
Caption: A standard workflow for performing MD simulations of a protein-ligand complex.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation: Start with the best-ranked docking pose of the this compound-EGFR complex.
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER99SB-ILDN, CHARMM36m) and the ligand (e.g., GAFF2). The choice of force field is critical for the accuracy of the simulation.[15]
-
Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure) equilibration.
-
Production Run: Once the system is well-equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose. A stable RMSD indicates that the complex has reached equilibrium.[19]
-
Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the protein.
Part 5: Data Analysis and Interpretation
The final and most critical part of the in silico modeling process is the careful analysis and interpretation of the generated data.
Integrated Analysis
The results from molecular docking and MD simulations should be considered together to build a comprehensive understanding of the ligand's interaction with its target. The docking provides initial binding hypotheses, while the MD simulation validates and refines these hypotheses.
Visualizing a Potential Signaling Pathway
The inhibition of EGFR by a quinazoline derivative like this compound would be expected to disrupt the downstream signaling pathways that control cell proliferation and survival.
EGFR Signaling Pathway
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The Strategic Dance of Atoms: A Guide to the Structure-Activity Relationship of 4,6-Dichloroquinazolines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold - A Privileged Player in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its structural rigidity, coupled with the presence of multiple sites for functionalization, has made it a cornerstone in the design of a plethora of biologically active molecules.[3] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] Notably, several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval for cancer therapy, underscoring the clinical significance of this heterocyclic system.[1]
This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet highly potent subclass: the 4,6-dichloroquinazolines. By understanding how subtle modifications to this core structure influence biological activity, researchers can rationally design more potent, selective, and effective therapeutic agents. We will explore the key synthetic strategies, the impact of substitutions at various positions, and the mechanistic underpinnings of their biological effects, with a primary focus on their anticancer applications.
The 4,6-Dichloroquinazoline Core: A Foundation for Potent Bioactivity
The presence of chlorine atoms at the 4 and 6 positions of the quinazoline ring is not arbitrary; it imparts specific electronic and steric properties that are often crucial for potent biological activity. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the scaffold and its interactions with biological targets. The chlorine at the 4-position is particularly important as it serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains.
Key Positions for Modification and their Impact on Activity
The 4,6-dichloroquinazoline scaffold offers several key positions for chemical modification to modulate its biological activity. The most extensively studied positions are C2, C4, and to a lesser extent, other positions on the quinazoline ring.
-
The Critical C4 Position: The Gateway to Target Engagement: The chlorine atom at the C4 position is the most common site for modification. Nucleophilic aromatic substitution (SNAr) reactions are frequently employed to introduce a variety of amine-containing side chains.[4] The nature of the substituent at C4 is a primary determinant of the compound's biological activity and target selectivity.
-
Anilino Substituents: The introduction of an anilino moiety at the C4 position is a hallmark of many potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[5][6] The aniline ring extends into the hydrophobic pocket of the ATP-binding site of the kinase, forming crucial interactions.[5] Modifications on this aniline ring, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the binding affinity and selectivity.[6]
-
Aliphatic and Other Aromatic Amines: While anilines are prevalent, other primary and secondary aliphatic or aromatic amines can also be introduced at the C4 position to target different biological entities or to modulate pharmacokinetic properties.[4]
-
-
The Modulatory C2 Position: Fine-Tuning Potency and Selectivity: While the C4 position often dictates the primary target engagement, modifications at the C2 position can significantly influence the overall potency and selectivity of the compound.
-
Styryl Moieties: The introduction of a styryl group at the C2 position of the 4,6-dichloroquinazoline core has been shown to yield compounds with potent anticancer activity.[7] The substitution pattern on the phenyl ring of the styryl moiety is a critical factor influencing cytotoxicity.[2]
-
Carboxamide and Other Small Groups: The incorporation of carboxamide functionalities at the C2 position has been explored in the design of inhibitors for targets like p21-activated kinase 4 (PAK4).[8] These groups can form additional hydrogen bonds within the target's active site, enhancing binding affinity.
-
-
The Influential C6 Position: Beyond a Simple Chlorine: While this guide focuses on the 4,6-dichloro scaffold, it is important to note that modifications at the C6 position in the broader quinazoline class have a significant impact. In many approved EGFR inhibitors, the C6 position is often substituted with groups that can be further functionalized.[5] In the context of 4,6-dichloroquinazolines, the chlorine at C6 often contributes to the overall electronic properties and can be a site for further, albeit less common, modifications.
Structure-Activity Relationship (SAR) Insights from Key Studies
The following sections synthesize SAR findings from various studies on quinazoline derivatives, with a focus on principles applicable to the 4,6-dichloro core.
Anticancer Activity: Targeting Kinases and Beyond
The majority of research on 4,6-dichloroquinazoline derivatives has centered on their potential as anticancer agents, primarily as kinase inhibitors.[5][7][8]
1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
The 4-anilino-quinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[5][9] The quinazoline nitrogen atoms (N1 and N3) are crucial for forming hydrogen bonds with key residues in the ATP-binding pocket of EGFR.[5]
-
SAR Summary for EGFR Inhibition:
-
C4-Anilino Moiety: Essential for binding to the hydrophobic pocket of the EGFR active site.[5]
-
Substitutions on the C4-Aniline Ring : Can significantly impact potency and selectivity. For instance, the introduction of a fluorine atom at the C-2 position of the benzene ring is vital for inhibitory activity in some series.[5]
-
C6-Substituents: While our focus is on the 6-chloro substitution, it's noteworthy that in other series, bulkier substituents at the C6 and C7 positions are often favorable for inhibitory activity.[5]
-
2. p21-Activated Kinase 4 (PAK4) Inhibition:
Structure-based drug design has led to the development of 4-aminoquinazoline-2-carboxamide derivatives as potent PAK4 inhibitors.[8] These compounds bind to the ATP-binding cleft of the kinase.
-
SAR Summary for PAK4 Inhibition:
-
C2-Carboxamide: The carboxamide group is crucial for forming key interactions within the active site.
-
C4-Amino Substituent: The nature of the amine at this position influences potency and selectivity.
-
3. Cyclin-Dependent Kinase (CDK) Inhibition:
Derivatives of the quinazoline scaffold have also been investigated as inhibitors of CDKs, which are key regulators of the cell cycle.[10]
-
SAR Summary for CDK4/6 Inhibition:
-
While specific SAR for 4,6-dichloroquinazolines as CDK inhibitors is less detailed in the provided results, the general principle of modifying the C2 and C4 positions to achieve potent and selective inhibition holds true.[10]
-
Visualizing the Core SAR Principles:
Caption: Key modification sites on the 4,6-dichloroquinazoline core and their influence on biological targets.
Experimental Protocols: A Practical Guide
The synthesis and evaluation of 4,6-dichloroquinazoline derivatives involve a series of well-established chemical and biological procedures.
General Synthetic Protocol for C4-Substituted 4,6-Dichloroquinazolines
The following protocol outlines a general method for the synthesis of 4-amino-substituted 4,6-dichloroquinazolines via nucleophilic aromatic substitution.
Step 1: Synthesis of 2-methyl-4,6-dichloroquinazoline (if starting from a C2-methylated precursor)
A common starting material for C2-styryl derivatives is 2-methyl-4,6-dichloroquinazoline.[7]
Step 2: Nucleophilic Aromatic Substitution at C4
-
Reaction Setup: To a solution of 4,6-dichloroquinazoline (1.0 eq.) in a suitable solvent (e.g., dioxane, DMF), add the desired amine (1.0-1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[4]
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 65-80 °C) for a specified period (e.g., 8-12 hours) under an inert atmosphere (e.g., nitrogen or argon).[4][8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[7] The precipitated solid is collected by filtration, washed with water, and dried.[7]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure C4-substituted-6-chloroquinazoline derivative.[7]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3][7]
Visualizing the Synthetic Workflow:
Caption: A generalized workflow for the synthesis of C4-substituted 4,6-dichloroquinazoline derivatives.
Biological Evaluation Protocols
1. In Vitro Cytotoxicity Screening (e.g., MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., A549, MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
2. Kinase Inhibition Assay
-
Assay Setup: Use a commercially available kinase assay kit (e.g., for EGFR, PAK4).
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of the inhibitor compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.
-
Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate, often through luminescence or fluorescence.
-
IC50 Calculation: Determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation: A Comparative Look at Activity
The following table summarizes hypothetical IC50 data for a series of 4,6-dichloroquinazoline derivatives to illustrate the impact of substitutions at the C4 position.
| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) |
| Ref-1 | 4-Anilino | EGFR | 50 |
| DCQ-1 | 4-(2-Fluoroanilino) | EGFR | 25 |
| DCQ-2 | 4-(4-Methoxyanilino) | EGFR | 75 |
| DCQ-3 | 4-(Benzylamino) | EGFR | 500 |
| DCQ-4 | 4-(Piperidin-1-yl) | EGFR | >1000 |
This is illustrative data to demonstrate SAR principles.
Conclusion and Future Directions
The 4,6-dichloroquinazoline scaffold is a versatile and potent platform for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies have consistently highlighted the critical role of the substituent at the C4 position in determining biological activity and target selectivity, while modifications at the C2 position offer a means to fine-tune potency. The synthetic accessibility of these compounds, coupled with their proven clinical relevance, ensures that the 4,6-dichloroquinazoline core will remain an area of intense research.
Future efforts in this field will likely focus on:
-
Exploring Novel C2 and C4 Substitutions: The design and synthesis of novel side chains to target a wider range of biological targets and to overcome drug resistance.
-
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design inhibitors with improved potency and selectivity.[8]
-
Targeting New Disease Areas: Expanding the therapeutic applications of 4,6-dichloroquinazoline derivatives beyond cancer to other diseases where relevant targets are implicated.
By continuing to unravel the intricate dance between chemical structure and biological function, the scientific community can harness the full potential of the 4,6-dichloroquinazoline scaffold to develop the next generation of life-saving medicines.
References
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
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Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]
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Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]
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Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. frontiersin.org. [Link]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]
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New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC - NIH. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). NIH. [Link]
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Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]
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Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for Cell-Based Assays with 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a foundational heterocyclic motif in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] A significant number of clinically approved anti-cancer agents are built upon this scaffold, a testament to its efficacy in targeting key oncogenic pathways.[3][4] These derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and most notably, potent anticancer properties.[2][5] The primary mechanism through which many quinazoline-based drugs exert their anti-tumor effects is the inhibition of protein tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, survival, and migration.[6]
One of the most well-validated targets for quinazoline inhibitors is the Epidermal Growth Factor Receptor (EGFR).[7] EGFR is a transmembrane glycoprotein that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of downstream signaling events, principally through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[6][8] These pathways are central to cell cycle progression and the suppression of apoptosis. In many human cancers, aberrant EGFR activation, through mutation or overexpression, leads to uncontrolled cell growth and tumor progression.[7][9] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a highly successful therapeutic strategy.[8]
This document provides a detailed experimental framework for the initial characterization of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline , a novel quinazoline derivative. Based on its structural features—a quinazoline core with dichloro substitutions known to enhance potency and a 4-chlorophenyl group at the 2-position—it is postulated that this compound functions as an inhibitor of the EGFR signaling pathway. The following protocols are designed to rigorously test this hypothesis through a series of integrated cell-based assays.
Postulated Mechanism of Action
Based on extensive literature on structurally related quinazoline derivatives, the primary hypothesized mechanism of action for this compound is the inhibition of EGFR tyrosine kinase activity.[6][10] This inhibition is expected to block downstream signaling, leading to cell cycle arrest and the induction of apoptosis in EGFR-dependent cancer cells. The dichloro-substituents may enhance the compound's potency.[10]
To visually represent this, the following diagram illustrates the proposed point of intervention of the compound within the EGFR signaling cascade.
Caption: Postulated inhibition of the EGFR signaling pathway.
Experimental Workflow for Compound Characterization
A multi-assay approach is essential to build a comprehensive profile of the compound's cellular effects. This workflow ensures that observations from one assay are validated and expanded upon by others, creating a self-validating experimental system.
Caption: Integrated workflow for cellular characterization.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| This compound | Custom Synthesis | N/A |
| A549 (human lung carcinoma) cell line | ATCC | CCL-185 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Annexin V-FITC Apoptosis Detection Kit | Abcam | ab14085 |
| Propidium Iodide | Sigma-Aldrich | P4170 |
| RNase A | Thermo Fisher Scientific | EN0531 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibody: Rabbit anti-EGFR (Total) | Cell Signaling Technology | 4267 |
| Primary Antibody: Rabbit anti-phospho-EGFR (Tyr1068) | Cell Signaling Technology | 3777 |
| Primary Antibody: Rabbit anti-AKT (Total) | Cell Signaling Technology | 4691 |
| Primary Antibody: Rabbit anti-phospho-AKT (Ser473) | Cell Signaling Technology | 4060 |
| Primary Antibody: Rabbit anti-ERK1/2 (Total) | Cell Signaling Technology | 4695 |
| Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | 4370 |
| Primary Antibody: Rabbit anti-GAPDH | Cell Signaling Technology | 5174 |
| Anti-rabbit IgG, HRP-linked Secondary Antibody | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is only possible in living cells.[12]
1. Cell Seeding: a. Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate. d. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only). c. Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. d. Incubate the plate for 48 or 72 hours at 37°C.
3. MTT Assay Procedure: a. Add 10 µL of 5 mg/mL MTT solution to each well.[13] b. Incubate for 4 hours at 37°C, allowing formazan crystals to form. c. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] d. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[1]
1. Cell Treatment: a. Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight. b. Treat the cells with this compound at concentrations corresponding to the IC₅₀ and 2x IC₅₀ values determined from the MTT assay. Include a vehicle control. c. Incubate for 24 or 48 hours.
2. Cell Staining: a. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. b. Wash the cells twice with cold PBS. c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3] d. Transfer 100 µL of the cell suspension to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3] f. Gently vortex and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis: a. Analyze the samples immediately using a flow cytometer. b. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm. c. Collect data for at least 10,000 events per sample. d. Gate the cell population to exclude debris and doublets. e. Quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, enabling the differentiation of cells in G0/G1, S, and G2/M phases.[14]
1. Cell Treatment and Harvesting: a. Seed and treat A549 cells in 6-well plates as described in Protocol 2. b. Harvest cells at 24 hours post-treatment.
2. Cell Fixation and Staining: a. Wash the cell pellet with PBS. b. Fix the cells by adding 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[4] c. Incubate at 4°C for at least 1 hour (or store at -20°C for several weeks). d. Centrifuge the fixed cells and wash twice with PBS. e. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[15] f. Incubate for 30 minutes at room temperature in the dark.
3. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use a linear scale for PI fluorescence detection. c. Use pulse width and pulse area to gate out doublets and aggregates. d. Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of EGFR Pathway Activation
Western blotting is used to detect changes in the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK. A decrease in the ratio of phosphorylated protein to total protein provides direct evidence of target engagement and pathway inhibition by the compound.[16]
1. Protein Extraction: a. Seed A549 cells in 60 mm dishes and grow to 70-80% confluency. b. Serum-starve the cells for 12-16 hours. c. Pre-treat with the compound at its IC₅₀ concentration for 2 hours. d. Stimulate the cells with 100 ng/mL EGF for 15 minutes. Include unstimulated and vehicle-treated controls. e. Immediately place the dishes on ice, aspirate the medium, and wash with ice-cold PBS. f. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors. g. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. h. Determine the protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Immunoblotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[16] b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., p-EGFR, p-AKT, p-ERK) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and detect the signal using an ECL substrate and an imaging system.
3. Stripping and Reprobing: a. To normalize for protein loading, strip the membrane using a mild stripping buffer.[16] b. Re-block the membrane and probe with a primary antibody against the corresponding total protein (e.g., Total EGFR, Total AKT, Total ERK) and a loading control (e.g., GAPDH).
4. Densitometry Analysis: a. Quantify the band intensities using image analysis software. b. Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample.
References
- BenchChem. (2025). 4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action.
- Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
- PubMed. (n.d.). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery.
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
- Danaher Life Sciences. (n.d.). EGFR Signaling Pathway.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Abcam. (n.d.). MTT assay protocol.
- PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- PMC. (n.d.). Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations.
- University of Arizona. (n.d.). DNA Cell Cycle Analysis with PI.
- ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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Application Note: Dissolution of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline for In Vitro Studies
Introduction
4,6-Dichloro-2-(4-chlorophenyl)quinazoline is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The utility of such compounds in high-throughput screening and cell-based assays is fundamentally dependent on their effective and reproducible dissolution. This application note provides a detailed protocol and scientific rationale for the solubilization of this compound for in vitro applications, addressing the challenges posed by its predicted low aqueous solubility.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for developing a robust dissolution protocol.
| Property | Value | Source |
| Chemical Formula | C₁₄H₇Cl₃N₂ | [2] |
| Molecular Weight | 309.58 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | [3] |
| Predicted Solubility | Low in water, soluble in organic solvents. | [1][4] |
Solvent Selection: A Rationale
The polychlorinated aromatic structure of this compound suggests a hydrophobic nature, necessitating the use of an organic solvent for initial dissolution.
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for several key reasons:
-
High Solubilizing Capacity: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5] It is a standard solvent used in high-throughput screening libraries for its ability to solubilize diverse chemical matter.
-
Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media in all proportions, which is essential for the preparation of working solutions for in vitro assays.
-
Established Use in Cell Culture: DMSO is widely used as a vehicle for compound administration in cell-based assays.[6][7]
While other solvents such as ethanol and dimethylformamide (DMF) can also be used for dissolving quinazoline derivatives, DMSO generally offers the best balance of solubilizing power and compatibility with biological assays.[8]
Protocol for Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound.
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure
-
Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. Transfer the powder to a sterile amber microcentrifuge tube or glass vial to protect it from light.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the calculated volume of anhydrous, cell culture grade DMSO to the vial containing the compound.
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.[9]
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath at room temperature for 10-15 minutes.[10]
-
Gentle warming of the solution to 37°C can also be employed to aid dissolution.[10] However, prolonged heating should be avoided to prevent potential compound degradation.
-
-
Final Inspection and Storage: Once the compound is fully dissolved, the stock solution should be clear. Store the stock solution in tightly sealed amber vials at -20°C for short-term storage or -80°C for long-term storage to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Note on Stability: Some chlorinated quinazolines can be sensitive to moisture and may exhibit instability.[7] Therefore, it is crucial to use anhydrous DMSO and to store the stock solution under dry conditions. For critical experiments, preparing fresh stock solutions is recommended.
Preparation of Working Solutions for In Vitro Assays
The high concentration of DMSO in the stock solution is toxic to cells. Therefore, it is imperative to dilute the stock solution to a final working concentration where the DMSO concentration is non-toxic.
Key Considerations for Dilution
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6] Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to determine the specific tolerance of the cell line being used.[11] A vehicle control (medium with the same final concentration of DMSO) must always be included in the experiment.
-
Stepwise Dilution: To prevent precipitation of the hydrophobic compound upon dilution into an aqueous medium, a stepwise dilution approach is recommended.
Protocol for Serial Dilution
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, a 1:1000 dilution of the stock solution is required.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution using cell culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Mixing: Gently mix the solution after each dilution step by pipetting up and down. Avoid vigorous vortexing, which can cause shearing of cells.
-
Immediate Use: It is recommended to use the prepared working solutions immediately to minimize the risk of compound precipitation over time.
Experimental Workflow and Data Presentation
The following diagrams and tables summarize the key steps and provide a framework for experimental design.
Caption: Workflow for preparing stock and working solutions.
Molarity Calculations for Stock Solutions
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
The following table provides the mass of this compound (MW = 309.58 g/mol ) required to prepare stock solutions of common concentrations.
| Desired Stock Concentration | Volume of DMSO | Mass of Compound Required |
| 10 mM | 1 mL | 3.096 mg |
| 20 mM | 1 mL | 6.192 mg |
| 50 mM | 1 mL | 15.479 mg |
Troubleshooting
-
Precipitation upon Dilution: If the compound precipitates upon dilution in aqueous media, consider preparing a more dilute stock solution in DMSO. Alternatively, a co-solvent system may be explored, though this requires careful validation for cell toxicity.
-
Compound Inactivity: If the compound appears inactive in the assay, verify the complete dissolution of the stock solution. Undissolved microparticles can lead to an overestimation of the actual concentration.
Conclusion
The successful dissolution of this compound for in vitro studies is readily achievable by following a systematic and well-justified protocol. The use of anhydrous DMSO as the primary solvent, coupled with appropriate dissolution techniques and a careful stepwise dilution strategy, will ensure reproducible and reliable experimental outcomes. Researchers should always validate the tolerance of their specific cell lines to the final DMSO concentration and include appropriate vehicle controls in their experimental design.
References
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MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Retrieved from [Link]
-
MDPI. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]
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ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
- Hansen, H. R., Sørensen, A. M., & Nielsen, C. (2014). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 37(5), 875-880.
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ResearchGate. (2019). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]
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PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
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Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
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NIH. (2016). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Retrieved from [Link]
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Science.gov. (n.d.). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Retrieved from [Link]
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Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved from [Link]
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
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YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 461036-88-4 | 4,6-Dichloro-2-(4-fluorophenyl)quinazoline. Retrieved from [Link]
-
PubMed. (2008). Stability of screening compounds in wet DMSO. Retrieved from [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]
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ResearchGate. (2020). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal-Free Conditions. Retrieved from [Link]
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Washington State University. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
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Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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Use of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline as a chemical probe
Application Notes & Protocols: A Framework for Characterizing and Utilizing 4,6-Dichloro-2-(4-chlorophenyl)quinazoline as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Foreword
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This versatility has led to the development of numerous clinically approved drugs, particularly targeting protein kinases.[3] The compound at the center of this guide, This compound , represents a novel entity within this esteemed chemical class. As of this writing, it is not an established chemical probe with a defined, selective target. Therefore, this document serves a dual purpose: first, as a detailed roadmap for the comprehensive characterization required to validate a new molecule as a chemical probe, and second, as a set of robust protocols for its subsequent use in interrogating biological systems.
We will proceed under the well-founded hypothesis that this quinazoline derivative is likely to interact with the human kinome.[2][3] We will use Casein Kinase 1 Delta (CK1δ) , a serine/threonine kinase implicated in various cellular processes including Wnt signaling and circadian rhythm, as a putative target to illustrate the experimental workflows.[4][5][6] This approach provides a scientifically rigorous framework for transforming a promising molecule into a validated tool for target discovery and validation.
Part 1: Probe Characterization and Validation
A chemical probe's utility is directly proportional to the rigor of its characterization.[7][8] Simply demonstrating biological activity is insufficient; one must establish potency, selectivity, and evidence of target engagement in a cellular context.[9]
Foundational Analysis: Purity and Structural Integrity
Before any biological assessment, the identity and purity of the compound must be unequivocally confirmed. This is a critical and non-negotiable step to ensure that any observed biological effect is attributable to the compound itself.
Protocol 1: Purity and Identity Confirmation
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 1 mg/mL.
-
Inject 1-5 µL onto a C18 reverse-phase column.
-
Run a gradient of water and acetonitrile (both containing 0.1% formic acid) from 5% to 95% acetonitrile over 10-15 minutes.
-
Monitor absorbance at 254 nm and 280 nm.
-
The resulting chromatogram should show a single major peak (>95% purity).
-
Confirm the mass of the peak using the coupled mass spectrometer in positive ion mode, verifying it matches the expected molecular weight of this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire ¹H and ¹³C NMR spectra.
-
The spectra must be consistent with the proposed chemical structure, with no significant impurity peaks present.
-
Target Identification and Selectivity Profiling
The cornerstone of a chemical probe is its selectivity.[7][10] A probe that interacts with multiple targets can produce misleading results, confounding data interpretation. The goal is to identify a primary target and demonstrate a significant selectivity window over other related proteins.
Hypothetical Target Profile: Kinase Selectivity
Given the quinazoline core, a broad kinase screen is the logical starting point. We will hypothesize that this compound is a potent inhibitor of Casein Kinase 1 Delta (CK1δ).
Protocol 2: In Vitro Kinase Inhibition and Selectivity Assay
-
Primary Screen: Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases (e.g., the DiscoverX KINOMEscan™ panel of >450 kinases).
-
Hit Identification: Analyze the screening data to identify kinases that show significant inhibition (e.g., >90% inhibition). For our example, we assume CK1δ is a primary hit.
-
Dose-Response Analysis: For the primary hit(s) (CK1δ) and closely related family members (e.g., other CK1 isoforms), perform a 10-point dose-response curve (e.g., from 10 µM down to 0.1 nM) to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation: The results should be summarized in a table to clearly visualize the potency and selectivity profile.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CK1δ) |
| CK1δ | 25 | 1 |
| CK1ε | 800 | 32 |
| CK1α | >10,000 | >400 |
| GSK3β | >10,000 | >400 |
| CDK2 | >10,000 | >400 |
Causality: A selectivity of >30-fold against closely related family members is a widely accepted criterion for a useful chemical probe.[7] This ensures that at concentrations where the primary target is potently inhibited, off-target effects on related proteins are minimized.
Part 2: Cellular Target Engagement and Mechanistic Validation
Demonstrating that a compound inhibits a purified enzyme in a test tube is only the first step. A credible chemical probe must enter the cell and bind to its intended target in that complex environment.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique to confirm this target engagement.[11][12][13]
Confirming Target Binding in Intact Cells: CETSA
CETSA is based on the principle that a protein's thermal stability increases when it is bound to a ligand.[12] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or a cancer cell line with known CK1δ expression) to ~80% confluency.
-
Harvest the cells and resuspend them in culture medium.
-
Treat the cells with the chemical probe (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Cell Lysis and Protein Extraction:
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein (CK1δ) in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples.
-
-
Expected Outcome: The compound-treated samples should show a rightward shift in the melting curve, indicating that the probe has bound to and stabilized CK1δ.
Caption: CETSA Experimental Workflow.
Unbiased Target Identification: Chemoproteomics
While CETSA confirms engagement with a hypothesized target, chemoproteomics provides an unbiased method to identify all cellular proteins that the compound interacts with.[16] This is crucial for validating a new probe and uncovering potential off-targets. Affinity-based chemoproteomics is a common approach.[17]
Protocol 4: Affinity-Based Chemoproteomic Target Identification
Causality: This protocol requires synthesizing a modified version of the probe that includes a "handle" for enrichment (like biotin) and a photoreactive group for covalent cross-linking. This ensures that only proteins in close proximity to the probe's binding site are captured.[18]
-
Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker attached to a biotin tag and a photo-activatable crosslinker (e.g., a diazirine).
-
Cell Treatment and Cross-linking:
-
Treat live cells with the biotinylated probe.
-
Expose the cells to UV light (e.g., 365 nm) to covalently cross-link the probe to its binding partners.
-
-
Lysis and Enrichment:
-
Lyse the cells and use streptavidin-coated beads to pull down the biotin-tagged probe-protein complexes.
-
-
Elution and Digestion:
-
Thoroughly wash the beads to remove non-specific binders.
-
Elute the captured proteins and digest them into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a competition experiment with an excess of the original, unmodified probe).
-
Caption: Affinity-Based Chemoproteomics Workflow.
Part 3: Application in Elucidating Biological Function
Once validated, the chemical probe can be used to investigate the biological roles of its target. Assuming our probe selectively inhibits CK1δ, we can use it to study CK1δ-dependent signaling pathways.
Investigating a CK1δ-Mediated Signaling Pathway
CK1δ is a key regulator of the Wnt signaling pathway, where it phosphorylates several components, including Dishevelled (Dvl) and β-catenin, often marking them for degradation.[5][19]
Caption: Role of CK1δ in the Wnt Signaling Pathway.
Protocol 5: Probing the Wnt Pathway with a CK1δ Inhibitor
-
Cell Line and Treatment: Use a cell line responsive to Wnt stimulation (e.g., HEK293T with a TCF/LEF luciferase reporter).
-
Pre-treatment: Pre-treat cells with various concentrations of the CK1δ probe or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with recombinant Wnt3a protein.
-
Readout:
-
Reporter Assay: Measure luciferase activity to quantify TCF/LEF-dependent transcription.
-
Western Blot: Lyse the cells and perform Western blotting to measure the levels of total and phosphorylated β-catenin and Dvl.
-
-
Expected Outcome: Inhibition of CK1δ should prevent the degradation of β-catenin, leading to its accumulation and an increase in TCF/LEF reporter activity, even in the absence of Wnt stimulation. This would confirm the probe's on-target effect within a specific signaling context.
References
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Antolin, A.A., Workman, P., and Al-Lazikani, B. Public resources for chemical probes: The journey so far and the road ahead. Future Med. Chem. 13(8), 731-747 (2019). [Link]
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Blagg, J. and Workman, P. Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell 32(1), 9-25 (2017). [Link]
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Molina, D. M., Jafari, R., Ignatushchenko, M., et al. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science 341(6141), 84-87 (2013). [Link]
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Jafari, R., Almqvist, H., Axelsson, H., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols 9, 2100-2122 (2014). [Link]
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Bantscheff, M., Drewes, G. Chemoproteomic approaches to drug target identification and drug profiling. Bioorg Med Chem. 20(6), 1973-1978 (2012). [Link]
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Cheong, J. K., & Virshup, D. M. Casein kinase 1: complexity in a family of simple kinases. Journal of Biological Chemistry, 286(49), 42273–42279 (2011). [Link]
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Martinez Molina, D., & Nordlund, P. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161 (2016). [Link]
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Al-awar, R., et al. A review on quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 123, 844-864 (2016). [Link]
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Bio-protocol. Cellular Thermal Shift Assay (CETSA). [Link]
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Knippschild, U., Krüger, M., Richter, J., et al. The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis. Frontiers in Oncology, 4, 96 (2014). [Link]
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Wu, P., et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868 (2024). [Link]
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Frye, S. V. The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161 (2010). [Link]
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Solomon, E. R., & Poss, M. A. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals, 16(12), 1713 (2023). [Link]
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DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9496-9504 (2020). [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020). [Link]
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Wikipedia. CSNK1D. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8049 (2023). [Link]
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Jafari, R., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1447, 185-201 (2016). [Link]
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Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry, 9, 785640 (2021). [Link]
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Electroaffinity Labeling: A New Platform for Chemoproteomic-based Target Identification. ChemRxiv. (2022). [Link]
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Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 7(2), 1-7 (2018). [Link]
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Affinity-Based Chemoproteomics With Small Molecule-Peptide Conjugates. GenScript. [Link]
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Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Expert Opinion on Therapeutic Patents, 26(9), 1019-1035 (2016). [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 34(1), 2200388 (2023). [Link]
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Affinity-based target identification for bioactive small molecules. MedChemComm, 5, 1243-1252 (2014). [Link]
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JENSENLAB. CSNK1D. [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(14), 5510 (2023). [Link]
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Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167664 (2023). [Link]
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Techniques for Radiolabeling 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
An Application Guide
Authored by a Senior Application Scientist
Abstract
This document provides a detailed technical guide for the radiolabeling of 4,6-dichloro-2-(4-chlorophenyl)quinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Given the prevalence of the quinazoline core in targeted therapies, particularly as kinase inhibitors, robust methods for isotopic labeling are critical for advancing preclinical and clinical research.[2] This guide outlines strategic considerations and provides detailed, field-proven protocols for labeling with Tritium ([³H]), Carbon-14 ([¹⁴C]), and the positron-emitting radionuclide Fluorine-18 ([¹⁸F]). The methodologies are designed to support a range of applications, from early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) studies to in vivo target engagement and non-invasive imaging with Positron Emission Tomography (PET).[3][4] Each protocol is presented with an emphasis on the underlying chemical principles, precursor design, purification, and essential quality control measures to ensure scientific integrity.
Strategic Considerations for Radiolabeling
The selection of a radionuclide and labeling strategy is dictated by the intended biological application. The primary objective is to introduce an isotopic label into a metabolically stable position without altering the compound's physicochemical properties or biological activity.
-
Tritium ([³H]) : With a half-life of 12.3 years and low-energy beta emission, tritium is ideal for in vitro binding assays and preclinical ADME studies where high specific activity is advantageous.[5] Labeling is typically achieved via hydrogen isotope exchange on aromatic rings.
-
Carbon-14 ([¹⁴C]) : As a constituent element of the molecule, [¹⁴C] labeling provides the most authentic tracer for quantitative ADME, mass balance, and metabolite profiling studies required by regulatory agencies.[6] Its long half-life (5730 years) and weak beta emission make it a gold standard for this purpose, though it necessitates multi-step synthesis.[7][8]
-
Fluorine-18 ([¹⁸F]) : A positron emitter with a 109.8-minute half-life, [¹⁸F] is the workhorse of PET imaging.[3] Its short half-life demands rapid, high-yield, late-stage labeling reactions, typically performed in an automated synthesis module.[9]
The structure of this compound offers several potential labeling sites. The aromatic protons are accessible for tritiation. The chloro-substituents are generally poor candidates for direct substitution with radioisotopes as this would fundamentally change the molecule. Therefore, [¹⁴C] and [¹⁸F] labeling require the synthesis of the core structure from labeled precursors or the introduction of a functional group amenable to late-stage radiolabeling.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Radioisotopes in Medicine - World Nuclear Association [world-nuclear.org]
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- 8. openmedscience.com [openmedscience.com]
- 9. Synthesis and evaluation of novel 18 F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying small, low-molecular-weight compounds, or "fragments," that bind to a specific region of a biological target.[2][3] While these fragments typically exhibit weak binding affinities (in the micromolar to millimolar range), they serve as high-quality starting points for the development of potent and selective drug candidates.[4][5] This "bottom-up" approach offers several distinct advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[2][5] The success of FBDD is underscored by the approval of several drugs, including Vemurafenib (Zelboraf®), a BRAF inhibitor for the treatment of melanoma.[4][6][7]
This guide provides an in-depth overview of the FBDD workflow, from initial fragment library design to lead optimization, with a focus on the underlying principles and practical experimental protocols.
The FBDD Workflow: A Step-by-Step Approach
The FBDD process is an iterative cycle of screening, validation, and optimization, heavily reliant on structural biology and biophysical techniques. The overall workflow can be visualized as follows:
Caption: The iterative workflow of Fragment-Based Drug Discovery.
The core of the FBDD workflow involves three main phases:
-
Hit Identification: Screening a carefully curated fragment library against the target protein to identify initial binding events.
-
Hit Validation and Characterization: Confirming the binding of the initial hits through orthogonal biophysical methods and determining their binding mode and location on the target.[8]
-
Lead Optimization: Using the structural information to chemically elaborate the validated fragments into more potent, lead-like molecules.[9]
Phase 1: Hit Identification - Finding the Foothold
Fragment Library Design: The "Rule of Three"
The quality of the fragment library is paramount to the success of an FBDD campaign. A well-designed library should be diverse, soluble, and adhere to the "Rule of Three" (Ro3), a set of guidelines for desirable fragment properties.[10][11][12]
| Parameter | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | < 300 Da | Ensures fragments are small and simple, allowing for greater chemical space to be explored and providing ample opportunity for subsequent chemical modification.[10][11] |
| cLogP | ≤ 3 | Promotes aqueous solubility, which is crucial for reliable screening and for maintaining favorable physicochemical properties in the final lead compound.[10][11] |
| Hydrogen Bond Donors | ≤ 3 | Helps to avoid excessive polarity and maintain good membrane permeability.[10][11] |
| Hydrogen Bond Acceptors | ≤ 3 | Similar to hydrogen bond donors, this parameter helps to control polarity and solubility.[10][11] |
| Rotatable Bonds | ≤ 3 | Limits conformational flexibility, which can lead to a lower entropic penalty upon binding.[13] |
While the Ro3 is a valuable guideline, it is not an absolute rule. Some successful fragment campaigns have utilized fragments that deviate from these parameters.[12][14] The key is to have a library that is diverse enough to present a variety of pharmacophoric features to the target protein.
Biophysical Screening Techniques: Detecting Weak Interactions
Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required for initial screening.[15][16] The most commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.[17][18]
| Technique | Principle | Throughput | Protein Consumption | Information Gained |
| NMR Spectroscopy | Detects changes in the magnetic environment of either the protein or the ligand upon binding. | Low to Medium | High | Binding confirmation, affinity, binding site information.[17][19] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface when a ligand binds to an immobilized protein. | Medium to High | Low | Binding confirmation, affinity, kinetics (on/off rates).[15] |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-fragment complex at atomic resolution. | Low | High | Direct visualization of the binding mode and interactions.[20] |
Protocol: NMR-Based Fragment Screening (Saturation Transfer Difference)
Objective: To identify fragments that bind to a target protein by observing the transfer of saturation from the protein to the ligand.
Materials:
-
Purified target protein (e.g., 10-50 µM in a suitable NMR buffer)
-
Fragment library (typically screened in cocktails of 5-10 fragments)
-
NMR spectrometer equipped with a cryoprobe
-
NMR tubes
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein in an appropriate deuterated buffer (e.g., phosphate buffer in D₂O).
-
Prepare stock solutions of fragment cocktails in the same deuterated buffer.
-
For each cocktail, prepare two NMR samples: one containing the protein and the fragment cocktail, and a reference sample containing only the fragment cocktail.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum for each sample to ensure sample integrity.
-
Set up the Saturation Transfer Difference (STD) experiment. This involves acquiring two spectra:
-
An "on-resonance" spectrum where the protein is selectively saturated with a series of radiofrequency pulses.
-
An "off-resonance" spectrum where the saturation frequency is applied to a region of the spectrum where no protein signals are present.
-
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
In the STD spectrum, only signals from protons of the binding fragments will be visible. This is because these fragments have been in close proximity to the saturated protein, allowing for the transfer of saturation.
-
The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein surface.
-
Causality Behind Experimental Choices:
-
Screening in cocktails: This increases the throughput of the screening process.
-
Use of a reference sample: This allows for the unambiguous identification of fragment signals in the complex mixture.
-
On- and off-resonance saturation: This is the core of the STD experiment and allows for the specific detection of binding events.
Phase 2: Hit Validation and Characterization
A critical step in FBDD is to validate the initial hits from the primary screen to eliminate false positives and to characterize the binding of true hits.[21] This is typically achieved by re-testing the hits using an orthogonal biophysical method. For example, hits identified by NMR could be validated using SPR, and vice-versa.
Structural Biology: Visualizing the Interaction
Once a fragment hit has been validated, the next crucial step is to determine its binding mode using structural biology techniques, primarily X-ray crystallography or NMR spectroscopy.[22] This structural information is the cornerstone of the subsequent lead optimization phase.
Protocol: Fragment Soaking for X-ray Crystallography
Objective: To obtain a crystal structure of the target protein in complex with a fragment hit.
Materials:
-
Crystals of the target protein
-
Fragment hit (dissolved at high concentration, e.g., 10-100 mM, in a cryoprotectant solution)
-
Cryo-loops
-
Liquid nitrogen
Protocol:
-
Crystal Soaking:
-
Using a cryo-loop, transfer a protein crystal from its growth solution to a drop containing the fragment and cryoprotectant solution.
-
Allow the crystal to soak for a period of time (ranging from minutes to hours) to allow the fragment to diffuse into the crystal and bind to the protein.[18]
-
-
Crystal Freezing:
-
After soaking, loop out the crystal and flash-cool it in liquid nitrogen to prevent ice formation.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect X-ray diffraction data.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure.
-
Analyze the electron density map to confirm the presence and determine the binding pose of the fragment.
-
Causality Behind Experimental Choices:
-
High fragment concentration: This is necessary to drive the binding equilibrium towards the complex, especially for weakly binding fragments.[18]
-
Cryoprotectant: This prevents the formation of ice crystals during freezing, which would destroy the protein crystal.
-
Flash-cooling: This rapidly freezes the crystal, preserving its integrity and trapping the protein-fragment complex in its bound state.
Phase 3: Lead Optimization - From Fragment to Drug Candidate
With a validated fragment hit and its high-resolution structure in hand, the medicinal chemistry campaign to evolve the fragment into a potent lead compound can begin.[9][23] There are three main strategies for fragment evolution: growing, linking, and merging.[4][24][25]
Caption: Strategies for fragment evolution in lead optimization.
-
Fragment Growing: This involves adding chemical functionality to a single fragment to extend its interactions into an adjacent pocket of the binding site.[25] This is the most common strategy in FBDD.[25]
-
Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, higher-affinity molecule.[4][25]
-
Fragment Merging: This strategy is used when two overlapping fragments are identified.[8] A new molecule is designed that incorporates the key binding features of both fragments.[8][25]
The choice of strategy depends on the specific information obtained from the structural and biophysical characterization of the fragment hits. Computational chemistry and molecular modeling play a significant role in guiding the design of new compounds in all three approaches.[26][27]
Case Study: Vemurafenib (Zelboraf®)
A prime example of the success of FBDD is the development of vemurafenib, an inhibitor of the BRAF kinase, which is mutated in many melanomas.[6][28] The discovery program started with a 7-azaindole fragment identified through a biophysical screen.[7][28] Through a process of structure-guided fragment growing, this initial low-affinity hit was optimized into the highly potent and selective drug that was approved by the FDA in 2011.[6][7][29]
Conclusion
Fragment-Based Drug Discovery has matured into a robust and productive approach for lead generation. By starting with small, simple molecules and using a structure-guided approach to optimization, FBDD can deliver high-quality lead compounds with improved physicochemical properties and a higher probability of success in clinical development. The continued development of biophysical screening technologies, computational tools, and innovative synthetic chemistry will further enhance the power and reach of FBDD in the future.
References
-
Concepts and Core Principles of Fragment-Based Drug Design - PMC. PubMed Central. Available at: [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Development and applications of fragment based drug design methods - Boston University. Boston University. Available at: [Link]
-
Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]
-
FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design - arXiv. arXiv. Available at: [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Using computational techniques in fragment-based drug discovery - PubMed. PubMed. Available at: [Link]
-
Strategies for fragment optimization Linking, growing and merging-see text for details. - ResearchGate. ResearchGate. Available at: [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. NIH. Available at: [Link]
-
Introduction into Fragment Based Drug Discovery - YouTube. YouTube. Available at: [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. MassBio. Available at: [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. PharmaFeatures. Available at: [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Fragment library design - Stanford Medicine. Stanford University. Available at: [Link]
-
Vemurafenib: the first drug approved for BRAF-mutant cancer - PubMed. PubMed. Available at: [Link]
-
Fragment Screening by Surface Plasmon Resonance - PMC. NIH. Available at: [Link]
-
NMR screening and hit validation in fragment based drug discovery - PubMed. PubMed. Available at: [Link]
-
Computational techniques in fragment based drug discovery - PubMed. PubMed. Available at: [Link]
-
Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening - ACS Publications. ACS Publications. Available at: [Link]
-
Clinical Candidates and Vemurafenib Derived from FBDD. - ResearchGate. ResearchGate. Available at: [Link]
-
Identification of Fragment Hits during Screening | Download Table - ResearchGate. ResearchGate. Available at: [Link]
-
FBDD: Fragment-Based Drug Discovery - BioSolveIT. BioSolveIT. Available at: [Link]
-
Pushing the Rule of 3 - Practical Fragments. Practical Fragments. Available at: [Link]
-
Approaches to Fragment-Based Drug Design. Utrecht University. Available at: [Link]
-
Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. Oxford University Press. Available at: [Link]
-
First fragment-based drug approved. Practical Fragments. Available at: [Link]
-
The 'rule of three' for fragment-based drug discovery: Where are we now? - ResearchGate. ResearchGate. Available at: [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. NIH. Available at: [Link]
-
Comprehensive analysis of commercial fragment libraries - PMC. PubMed Central. Available at: [Link]
-
Drug Discovery - Vemurafenib - Sandiego. University of California San Diego. Available at: [Link]
-
Fragment HIT Identification in FBDD - CrystalsFirst. CrystalsFirst. Available at: [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery | PNAS. PNAS. Available at: [Link]
-
Summary Review - accessdata.fda.gov. FDA. Available at: [Link]
Sources
- 1. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. m.youtube.com [m.youtube.com]
- 4. FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design [arxiv.org]
- 5. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 6. Vemurafenib: the first drug approved for BRAF-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Fragments: First fragment-based drug approved [practicalfragments.blogspot.com]
- 8. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 9. Using computational techniques in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. med.stanford.edu [med.stanford.edu]
- 12. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. NMR screening and hit validation in fragment based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 21. pnas.org [pnas.org]
- 22. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Computational techniques in fragment based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biosolveit.de [biosolveit.de]
- 26. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
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- 28. home.sandiego.edu [home.sandiego.edu]
- 29. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for 4,6-dichloroquinazoline synthesis
Technical Support Center: Synthesis of 4,6-Dichloroquinazoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,6-dichloroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this critical chemical intermediate. 4,6-dichloroquinazoline is a key building block in the development of a wide range of pharmacologically active molecules, most notably tyrosine kinase inhibitors like gefitinib and erlotinib.
This document provides in-depth, field-proven insights into the reaction's optimization, troubleshooting, and underlying chemical principles to ensure you can achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes for preparing 4,6-dichloroquinazoline?
The most prevalent and industrially scalable method involves a two-step process starting from 2-amino-5-chlorobenzoic acid.
-
Cyclization: The initial step is the condensation of 2-amino-5-chlorobenzoic acid with a formylating agent, typically formamide or formamidine acetate, to form the heterocyclic intermediate, 6-chloroquinazolin-4(3H)-one.[1][2] This is a cyclocondensation reaction that establishes the core quinazolinone ring system.
-
Chlorination: The second and most critical step is the conversion of the hydroxyl group (in the tautomeric form of the quinazolinone) at the C4 position into a chloride. This is achieved by treating 6-chloroquinazolin-4(3H)-one with a strong chlorinating agent.[2]
Q2: Which chlorinating agents are recommended for converting 6-chloroquinazolin-4(3H)-one to 4,6-dichloroquinazoline?
Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are the most effective and commonly used reagents for this transformation.[1][2][3]
-
Thionyl Chloride (SOCl₂): Often used in excess, both as a reagent and a solvent. A catalytic amount of N,N-dimethylformamide (DMF) is typically added. The DMF reacts with SOCl₂ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active electrophilic species that facilitates the chlorination. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup process.
-
Phosphorus Oxychloride (POCl₃): This is another powerful chlorinating agent that can be used. The reaction often requires higher temperatures (reflux) compared to SOCl₂.[3] A tertiary amine base, such as N,N-dimethylaniline, may be added to neutralize the HCl generated during the reaction.[3]
Q3: Why is it crucial to maintain anhydrous (moisture-free) conditions during the chlorination step?
4,6-dichloroquinazoline is a highly reactive compound, particularly susceptible to hydrolysis.[2] The chlorine atom at the C4 position is an excellent leaving group, readily displaced by nucleophiles. If water is present in the reaction mixture, it will act as a nucleophile and attack the C4 position, converting the desired product back into the starting material, 6-chloroquinazolin-4(3H)-one.[2] This hydrolysis significantly reduces the yield and complicates purification. Therefore, all glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the underlying mechanism for the chlorination of the quinazolinone intermediate?
The reaction proceeds via a nucleophilic substitution mechanism, often facilitated by a catalyst like DMF.
-
Activation: The oxygen of the amide carbonyl group in 6-chloroquinazolin-4(3H)-one attacks the electrophilic chlorinating agent (or the Vilsmeier reagent derived from it).
-
Intermediate Formation: This forms a highly reactive intermediate where the oxygen is converted into a good leaving group.
-
Nucleophilic Attack: A chloride ion (from SOCl₂ or POCl₃) then attacks the now highly electrophilic C4 carbon.
-
Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final 4,6-dichloroquinazoline product.
Experimental Workflow & Protocol
This section provides a detailed, step-by-step protocol for a representative synthesis of 4,6-dichloroquinazoline.
Overall Synthetic Workflow
Sources
Technical Support Center: Purification of Chlorinated Quinazoline Compounds
Welcome to the technical support center for the purification of chlorinated quinazoline compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often reactive intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategies effectively.
Chlorinated quinazolines are pivotal building blocks in the synthesis of numerous pharmaceuticals, including kinase inhibitors like gefitinib and erlotinib. The C-Cl bond, particularly at the 2- or 4-position, is activated for nucleophilic substitution, making these compounds highly useful. However, this same reactivity is the primary source of purification challenges, leading to issues with hydrolysis, residual reagents, and chromatographic instability. This guide provides a structured, question-and-answer approach to address the most common issues you may face.
Section 1: Troubleshooting Column Chromatography
Flash column chromatography on silica gel is the workhorse for purification in many labs. However, the inherent properties of chlorinated quinazolines can lead to several common problems.
Question 1: Why is my chlorinated quinazoline streaking or tailing badly on the TLC plate and column?
Answer: This is a classic problem when dealing with basic compounds on acidic stationary phases like silica gel. The nitrogen atoms in the quinazoline ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to poor peak shape and reduced separation efficiency.
Causality and Troubleshooting Protocol:
-
Neutralize the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent to suppress the interaction with silanols.
-
Protocol: Add 0.1-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., hexane/ethyl acetate). The lone pair on the amine will compete with your compound for binding to the acidic sites on the silica, allowing your product to elute as a sharper band.
-
-
Use a Different Stationary Phase: If tailing persists, consider an alternative to standard silica gel.
-
Alumina (basic or neutral): Basic alumina is an excellent alternative that eliminates the acidic sites causing the issue. Neutral alumina can also be effective.
-
Treated Silica: Deactivated or end-capped silica gel can also be used.
-
-
Increase Eluent Polarity Rapidly: A steep gradient can sometimes help push the compound off the column more quickly, reducing the time for interaction and band broadening, though this may sacrifice resolution.
Question 2: My product seems to be degrading on the column. My yield is low, and I see new, more polar spots on the TLC of my collected fractions. What is happening?
Answer: This indicates on-column degradation. The acidic nature of silica gel can catalyze the hydrolysis of the activated C-Cl bond, converting your desired chlorinated quinazoline back into its corresponding quinazolinone precursor. This is especially problematic for 4-chloroquinazolines.[1]
Self-Validating System for Diagnosis and Prevention:
-
Spot Test for Stability: Before committing your entire batch to a column, perform a simple stability test.
-
Protocol: Dissolve a small amount of your crude product in your chosen eluent. Spot it on a TLC plate. Then, add a small amount of silica gel to the vial, stir for 30-60 minutes at room temperature, and spot the solution on the same TLC plate next to the original spot. If a new, more polar spot (usually at the baseline, corresponding to the quinazolinone) appears or intensifies, you have confirmed on-column degradation.
-
-
Mitigation Strategies:
-
Deactivate the Silica: Pre-treat the silica gel. You can either use a mobile phase containing triethylamine (as described above), which also deactivates the column in situ, or prepare a slurry of silica in your mobile phase with 1% TEA, let it stand for an hour, and then pack your column.
-
Run the Column Quickly: Minimize the residence time of your compound on the column. Use a slightly stronger solvent system than you might otherwise choose to elute the product faster.
-
Switch to a Non-Acidic Stationary Phase: As mentioned, basic or neutral alumina is often the best choice to prevent acid-catalyzed hydrolysis.[2]
-
Visualization of the Degradation Pathway
The following diagram illustrates the primary degradation pathway for a 4-chloroquinazoline on a silica gel surface.
Caption: Acid-catalyzed hydrolysis of 4-chloroquinazoline on silica gel.
Section 2: FAQs on Common Impurities and Workup Procedures
Question 3: After my chlorination reaction with phosphoryl chloride (POCl₃), I have a very polar impurity that is difficult to remove. What is it and how do I get rid of it?
Answer: This is almost certainly the starting quinazolin-4-one. The chlorination reaction rarely goes to 100% completion. Furthermore, during the workup procedure, any unreacted POCl₃ is quenched with water, which can hydrolyze some of the product back to the starting material. The quinazolinone is significantly more polar than the chlorinated product and can be challenging to separate.
Troubleshooting and Optimization Protocol:
-
Initial Workup is Critical: The key is to remove the excess POCl₃ before introducing large amounts of water.
-
Protocol: After the reaction is complete, remove the bulk of the POCl₃ under reduced pressure (distillation).[3] The residue can then be dissolved in an inert solvent like dichloromethane (DCM) or chloroform and poured slowly into a cold, saturated sodium bicarbonate solution or ice water with vigorous stirring.[4] This neutralizes the acidic byproducts and hydrolyzes the remaining traces of POCl₃.
-
-
Liquid-Liquid Extraction: The difference in polarity can be exploited.
-
After quenching, extract your aqueous layer multiple times with DCM or chloroform. The chlorinated product will be in the organic phase, while the more polar quinazolinone may have some solubility in the aqueous phase, especially if it can be deprotonated.
-
-
Chromatography Strategy: If the quinazolinone impurity persists, careful chromatography is needed.
-
Use a less polar solvent system initially to elute your desired chlorinated product, as the quinazolinone will be strongly retained on the silica. A gradient elution is often necessary.
-
Question 4: I am trying to perform a recrystallization, but my compound either "oils out" or doesn't crystallize at all. What should I do?
Answer: This is a common issue in recrystallization. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. A failure to crystallize often means the solution is not sufficiently saturated or that impurities are inhibiting crystal formation.
Systematic Approach to Recrystallization:
-
Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Protocol: Test solubility in a range of solvents. Place ~10-20 mg of your crude material in a test tube and add the solvent dropwise. Good candidates will not dissolve the solid at room temperature but will dissolve it upon heating.
-
-
Two-Solvent System: This is often the most effective method.[5]
-
Solvent Pair Choice: Choose a "soluble" solvent in which your compound is very soluble and a "poor" solvent in which it is nearly insoluble. The two solvents must be miscible.
-
Protocol:
-
Dissolve your compound in the minimum amount of the hot "soluble" solvent.
-
Add the "poor" solvent dropwise at the boiling point until you see persistent cloudiness.
-
Add a drop or two of the "soluble" solvent to make the solution clear again.
-
Allow the solution to cool slowly.
-
-
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the solution's surface.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize recovery.
-
Table 1: Common Recrystallization Solvents for Quinazoline Derivatives
| Solvent System | Compound Polarity | Comments |
| Ethanol or Isopropanol | Moderately Polar | Good general-purpose solvents. Often dissolve the compound when hot. |
| Hexane / Ethyl Acetate | Non-polar to Moderately Polar | A versatile two-solvent system. Adjust the ratio to fine-tune solubility.[6] |
| Toluene | Non-polar | Good for less polar compounds. High boiling point allows for a large solubility differential. |
| Dichloromethane / Hexane | Moderately Polar | Another effective two-solvent system for compounds soluble in chlorinated solvents. |
Section 3: Advanced Purification and Analytical Issues
Question 5: I have two chlorinated quinazoline isomers (e.g., positional isomers) that co-elute on my silica gel column. How can I separate them?
Answer: Separating isomers is a significant challenge because their polarities are often very similar. Standard silica gel chromatography, which primarily separates based on polarity, may not be sufficient. You need a separation technique that can exploit more subtle differences in their structure.
Strategies for Isomer Separation:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for difficult separations.
-
Column Choice: Move beyond a standard C18 column. A phenyl-hexyl or a pentafluorophenyl (PFP) column can provide different selectivity based on π-π interactions and dipole-dipole interactions, which are often different between isomers.[7]
-
Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., acetonitrile vs. methanol) and the pH (if the compounds have ionizable groups) to maximize resolution.[8]
-
-
Recrystallization: If a small amount of one isomer is present as an impurity, fractional crystallization can be effective. This often requires significant trial and error with different solvent systems.
Visualization of a Purification Workflow
This diagram outlines a logical workflow for purifying a chlorinated quinazoline, from initial workup to final product.
Caption: A decision-based workflow for purifying chlorinated quinazolines.
References
- Schofield, K., Swain, T., & Theobald, R. S. (1949). Quinazolines. Part I. The synthesis of 2- and 4-phenylquinazolines and of 2: 4-diphenylquinazoline. Journal of the Chemical Society (Resumed), 792-796.
- Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., El-Azab, A. S., & Abdel-Hamide, S. G. (2010). Synthesis, in vitro anticancer and antimicrobial activity of some new 3H-quinazolin-4-one derivatives. Bioorganic & medicinal chemistry, 18(8), 2889–2897.
- Pesci, L., Vanoli, A., & Ballini, R. (2017). Basic Alumina: A Green and Reusable Catalyst for the One-Pot Synthesis of Substituted Quinolines.
-
Reaction of 4-chloroquinazolines (C) with different amines leading to... - ResearchGate. Available at: [Link]
- Liu, X., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Yao, G., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 742023.
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Available at: [Link]
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Organic Syntheses. (n.d.). 2-Propynoic acid, 3-cyclopropyl-, ethyl ester. Available at: [Link]
- Ansari, F. L., et al. (2009). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 87(3), 434-438.
- Wasserman, H. H., & Wentland, S. H. (1977). U.S. Patent No. 4,183,931. Washington, DC: U.S.
- Baitiche, M., Mahamoud, A., Benachour, D., & Barbe, J. (2004). Synthesis of new quinazoline derivatives.
- Lee, D. G., et al. (2012). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Bulletin of the Korean Chemical Society, 33(8), 2593-2600.
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-Propynoic acid, 3-cyclopropyl-, ethyl ester. Available at: [Link]
- Lakum, H. P., Shah, D. R., & Chikalia, K. H. (2016). Convenient Synthesis of Novel Quinazoline Congeners via Copper Catalyzed C-N/C-S Coupling and Their Biological Evaluation. Journal of Heterocyclic Chemistry, 53(5), 1494-1505.
- Williams, D. B. G., & Lawton, M. (2005). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 70(20), 8341-8344.
- da Silva, P. B., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 23(11), 2993.
- Kumar, A., & Sharma, S. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7277.
-
ResearchGate. (2016). Is there a good protocol for preparation and purification of phosphoryl chloride (POCl3)?. Available at: [Link]
- Baker, B. R., & Almaula, P. I. (1962). U.S. Patent No. 5,214,144. Washington, DC: U.S.
- Kita, M., et al. (2019). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 43(1), 125-129.
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
- Dolan, J. W. (2013). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. LCGC North America, 31(5), 382-393.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Hara, J., et al. (2012).
- Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
-
Sciencemadness Wiki. (2024). Phosphoryl chloride. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]
- Reddy, C. R., et al. (2017). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 82(15), 8036-8043.
- Wang, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 4(94), 52207-52210.
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
- Chen, Y., et al. (2019). Enhanced reductive dechlorination of trichloroethene with immobilized Clostridium butyricum in silica gel.
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
- de la Torre, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1.
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]
- Horváth, V., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(19), 6595.
Sources
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Stability of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dichloro-2-(4-chlorophenyl)quinazoline. This guide provides in-depth troubleshooting advice and detailed protocols to navigate the complexities of assessing the aqueous stability of this poorly soluble compound. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts & Initial Setup
Question: What are the key physicochemical properties of this compound that I should consider before starting my stability study?
Answer: Understanding the inherent properties of this compound is the cornerstone of a well-designed stability study. The molecule's structure, featuring a quinazoline core with three chlorine atoms and a phenyl ring, dictates its behavior in aqueous media.
-
Low Aqueous Solubility: The presence of multiple halogen atoms and aromatic rings contributes to a high degree of lipophilicity (hydrophobicity). Similar compounds exhibit high calculated LogP values, suggesting that the molecule will be practically insoluble in water.[1] This is the primary technical hurdle you will face. Standard methods for handling poorly soluble drugs, such as using co-solvents or pH modification, will be necessary.[2][3]
-
Potential for Hydrolysis: The quinazoline ring system, while generally stable in cold, dilute acidic and alkaline solutions, can be susceptible to hydrolysis under more strenuous conditions, such as elevated temperatures or extreme pH.[4][5] Boiling with acid can lead to the formation of o-aminobenzaldehyde, ammonia, and formic acid.[4] Therefore, pH-dependent degradation is a critical pathway to investigate.
-
UV Absorbance: The conjugated aromatic system of the quinazoline structure will exhibit strong UV absorbance, making HPLC-UV a suitable primary analytical technique for quantification.
-
Photoreactivity: Many nitrogen-containing heterocyclic compounds are known to be photosensitive. The extensive aromatic system suggests a potential for photodegradation upon exposure to light.[6] Therefore, photostability testing according to ICH Q1B guidelines is mandatory.[7]
Question: My compound, this compound, is poorly soluble. How do I prepare solutions for aqueous stability testing without introducing artifacts?
Answer: This is the most common challenge. The goal is to achieve a homogenous solution at the desired concentration in the aqueous buffer without the compound precipitating over the course of the experiment.
The use of an organic co-solvent is a standard and effective technique.[8] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power. However, its use must be carefully controlled.
Causality Behind the Choices:
-
Minimize Co-solvent Concentration: The final concentration of the co-solvent (e.g., DMSO) in your aqueous test medium should be kept to an absolute minimum, ideally ≤1% .[9] Higher concentrations can alter the polarity of the medium, potentially masking true aqueous instability or, conversely, causing the co-solvent itself to react with the compound. Some studies have shown that quinazoline derivatives can be unstable in DMSO alone.[10][11]
-
Prepare a Concentrated Stock: First, prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This minimizes the volume you need to add to the aqueous buffer.
-
Controlled Dilution: Add the small volume of the DMSO stock solution to the pre-warmed (if applicable) aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent localized supersaturation and precipitation.
-
Visual Inspection and Filtration: Always visually inspect the final solution for any signs of precipitation or cloudiness. If unsure, filtering a small aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with your co-solvent) and analyzing the filtrate can confirm if the compound is fully dissolved.
Troubleshooting: Compound Precipitation
Issue: My compound precipitates out of the aqueous buffer after I add the DMSO stock solution.
Section 2: Designing a Forced Degradation Study
Question: How do I design a comprehensive forced degradation study for this compound?
Answer: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the inherent stability of the molecule.[12] The study should be designed according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[13][14][15] The goal is to achieve modest degradation (typically 5-20%) to ensure that the primary degradation pathways are observed without causing such extensive decomposition that secondary and tertiary products complicate the analysis.
Your study must systematically evaluate the impact of hydrolysis, oxidation, and photolysis.
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Typical Duration | Rationale & Causality |
| Acid Hydrolysis | 0.1 N HCl | 60-80°C | Up to 72 hours | To simulate gastric conditions and assess acid-labile sites. The quinazoline ring can hydrolyze under harsh acidic conditions with heat.[4][12] |
| Base Hydrolysis | 0.1 N NaOH | 60-80°C | Up to 72 hours | To simulate intestinal conditions and assess base-labile sites. Basic hydrolysis is a common degradation pathway for heterocyclic compounds.[12][16] |
| Oxidation | 3-30% H₂O₂ | Room Temp | Up to 24 hours | To evaluate susceptibility to oxidative degradation. The nitrogen atoms in the quinazoline ring could be potential sites for oxidation.[12] |
| Photostability | ICH Q1B Option 2 | Ambient | N/A | To assess degradation upon exposure to light, as required by regulatory agencies. Aromatic systems are often photoreactive.[7] |
| Thermal | Solid Compound | 80°C | Up to 48 hours | To evaluate the intrinsic thermal stability of the solid drug substance, separate from solvent effects.[7] |
Detailed Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility, which is a critical parameter for drug development.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. The continued presence of undissolved solid must be confirmed visually at the end of the experiment.
-
Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Analysis: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the calibrated range of your analytical method.
-
Quantification: Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method against a standard curve prepared with known concentrations of the compound.
Protocol 2: pH-Dependent Hydrolysis Study
This protocol assesses the stability of the compound across a physiologically relevant pH range.
Methodology:
-
Media Preparation: Prepare buffers of desired pH values (e.g., 0.1 N HCl for pH ~1, phosphate buffer for pH 7.4, and 0.1 N NaOH for pH ~13).
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Incubation Solutions: In separate amber vials (to protect from light), add the appropriate volume of buffer. While vortexing, spike in the DMSO stock to achieve the final target concentration (e.g., 10 µM) and a final DMSO concentration of ≤1%.
-
Control Sample (T=0): Immediately after preparation, take an aliquot from each solution. If necessary, neutralize it (e.g., add an equivalent amount of NaOH to the HCl sample and vice versa) and dilute it for HPLC analysis. This is your T=0 time point.
-
Incubation: Place the sealed vials in a temperature-controlled oven or water bath set to the desired stress temperature (e.g., 60°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 6, 24, 48, 72 hours), withdraw aliquots from each vial. Neutralize and dilute as described for the T=0 sample.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
References
-
Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
-
Forced Degradation Study in Pharmaceuticals. Pharma Guideline (YouTube). [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Preprints.org. [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University. Science. B. [Link]
-
Quinazoline. Wikipedia. [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
-
Photodegradation of quinoline in water. ResearchGate. [Link]
-
ICH Q1A(R2) Guideline. International Council for Harmonisation. [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. PubMed. [Link]
-
Photocatalyst-free visible-light-promoted quinazolinone synthesis at room temperature utilizing aldehydes generated in situ via C=C bond cleavage. Organic & Biomolecular Chemistry. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. National Institutes of Health. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food & Drug Administration. [Link]
-
4,7-Dichloro-2-(4-propan-2-ylphenyl)quinazoline. PubChem. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Labs. [Link]
-
High throughput microsomal stability assay for insoluble compounds. PubMed. [Link]
-
Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. [Link]
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- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in assays with 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
Technical Support Center: 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in their assays. My goal is to move beyond simple procedural lists and explain the causal relationships behind experimental outcomes, empowering you to design robust, self-validating experiments.
The quinazoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, many quinazoline derivatives are recognized as potent kinase inhibitors, targeting key signaling molecules like EGFR and VEGFR-2.[3] The dichloro-substitutions on your specific compound may enhance its potency.[1] However, the physicochemical properties of such highly aromatic, halogenated compounds can present unique challenges in experimental settings.
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Troubleshooting Guide: Unexpected Assay Results
This section addresses specific experimental problems. Each answer provides a hypothesis for the root cause and a series of logical steps to diagnose and solve the issue.
Q1: My compound shows significantly lower potency (higher IC50) than expected, or the results are not reproducible. What is the primary suspect?
A1: The most common culprit for this issue is poor compound solubility leading to precipitation in your aqueous assay buffer.
Highly aromatic compounds, like this quinazoline derivative, are often poorly soluble in aqueous solutions.[4] When your DMSO stock is diluted into the final assay medium (e.g., cell culture media or biochemical buffer), the compound can "crash out" of solution.[5] This means the actual concentration of the dissolved, active compound is much lower and more variable than your calculated nominal concentration.[5]
-
Visual Inspection: At the highest concentrations used in your assay, visually inspect the wells of your plate after adding the compound. Look for any cloudiness, particulates, or film at the bottom of the well. This is often easier to see against a dark background.
-
Solubility Test: Perform a simple kinetic solubility test. Prepare dilutions of your compound in the final assay buffer, mimicking the exact dilution step from your experiment. Let them equilibrate at the assay temperature for 1-2 hours. Centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.[6] This will tell you the maximum soluble concentration under your specific assay conditions.
-
Reduce Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells or interfere with enzyme activity.[5] However, ensure your final DMSO percentage is sufficient to maintain solubility. A final concentration of 0.5% to 1% is typical, but poorly soluble compounds may require the upper end of this range or slightly more. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Modify the Dilution Method: Instead of a single large dilution step, perform a serial dilution in a buffer that contains a small amount of detergent (for biochemical assays) or serum (for cell-based assays) to help maintain solubility. For biochemical assays, non-ionic detergents like Tween-20 or Triton X-100 (at concentrations like 0.01% - 0.05%) can be very effective.[7] Note that detergents are often unsuitable for cell-based assays above their critical micelle concentration.[7]
-
Re-evaluate Your Dose-Response Curve: If you observe precipitation at higher concentrations, cap the maximum concentration in your assay to the experimentally determined solubility limit. Inaccurate curve fitting from data points with precipitated compound can skew the entire result.[8]
Q2: In my cell-based assay (e.g., MTT, CellTiter-Glo), I'm seeing an unexpected increase in signal at high compound concentrations, suggesting increased viability or proliferation. What could be happening?
A2: This is a classic artifact that can be caused by either compound precipitation interfering with the optical reading or intrinsic fluorescence of the compound.
-
Precipitation Artifact: In absorbance-based assays like MTT, precipitated compound particles can scatter light, leading to a false high absorbance reading.[9] This artifact incorrectly suggests more viable cells. The formazan crystals produced in the MTT assay can also interact with the precipitated compound.
-
Compound Interference: In fluorescence- or luminescence-based assays (e.g., CellTiter-Glo, assays using GFP reporters), the quinazoline ring system can possess intrinsic fluorescent properties. This can add to the background signal, masking a true cytotoxic effect or creating the illusion of increased signal.
-
Run a "Compound Only" Control Plate: Prepare a plate with your compound diluted in cell culture medium without any cells. Run the exact same assay protocol and read the plate.
-
If you see a dose-dependent increase in signal, this confirms your compound is directly interfering with the assay readout.
-
This control is essential for interpreting your results and should be run for every new compound-assay combination.
-
-
Wash Step (for Adherent Cells): If you confirm that precipitation is the issue in an adherent cell line, you can gently wash the wells with PBS after the compound incubation period and before adding the assay reagent.[9] This will remove the precipitated compound. Be gentle to avoid dislodging cells.
-
Switch Assay Type: If intrinsic compound fluorescence is the problem, the most reliable solution is to switch to an orthogonal assay method. For example, if you are using a fluorescence-based viability assay, consider switching to an endpoint that measures a different parameter, such as a colorimetric MTT assay (after confirming it doesn't suffer from precipitation artifacts) or a direct cell counting method like Trypan Blue exclusion.
Frequently Asked Questions (FAQs)
Q: What is the best solvent and storage condition for my stock solution of this compound?
A: The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[4] Due to the chloro-substituents and aromatic rings, this compound is lipophilic and unlikely to be soluble in aqueous buffers directly.
-
Stock Concentration: Aim for a stock concentration of 10-30 mM in 100% DMSO.[4]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10] Many compounds are less stable in solution than as a dry powder.
Q: What is the likely mechanism of action for this compound?
A: While specific data for this exact molecule is limited, its structure strongly suggests it functions as a kinase inhibitor.[1] The 4-anilinoquinazoline core (a related structure) is a well-known scaffold for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[3] Many quinazoline derivatives have shown potent anti-proliferative activity against various cancer cell lines.[11][12] Therefore, it likely inhibits signaling pathways that are critical for cell proliferation and angiogenesis.
Q: How can I be sure my results are real and not an artifact?
A: Excellent question. The key is a rigorous set of controls and orthogonal validation.
-
Control Everything: As mentioned, always run vehicle-only controls (e.g., 0.5% DMSO) and compound-only, no-cell controls.
-
Orthogonal Assays: Never rely on a single assay. If you see an effect in a cell viability assay, confirm it with a different method. For example, pair a metabolic assay (MTT, CTG) with a direct measure of apoptosis (Caspase-3/7 activity, Annexin V staining).
-
Confirm Target Engagement: If you hypothesize the compound inhibits a specific kinase (e.g., EGFR), you must perform an assay to confirm this. This could be a Western blot to look at the phosphorylation status of a downstream target (e.g., phospho-ERK) or a direct biochemical kinase assay.
Visualized Workflows and Protocols
Troubleshooting Workflow for Low Potency
Below is a logical flow diagram to diagnose and resolve issues of unexpectedly low compound activity.
Caption: Troubleshooting workflow for low compound potency.
Protocol: Kinetic Solubility Assessment
This protocol provides a quick method to estimate the solubility of your compound in your specific assay buffer.
Materials:
-
High-concentration DMSO stock of your compound (e.g., 20 mM).
-
Assay buffer (e.g., RPMI + 10% FBS, or kinase assay buffer).
-
1.5 mL microcentrifuge tubes.
-
Spectrophotometer or HPLC system.
Methodology:
-
Prepare Dilutions: Create a series of dilutions of your compound stock directly into the assay buffer. For example, to test a final concentration of 100 µM from a 20 mM stock, you would add 5 µL of stock to 995 µL of buffer. Prepare several concentrations, especially around the highest doses used in your experiments. Also prepare a "buffer only" blank.
-
Equilibrate: Incubate the tubes at your standard assay temperature (e.g., 37°C) for 1-2 hours to allow precipitation to reach equilibrium.
-
Separate: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated material.
-
Measure: Carefully take a known volume of the supernatant from each tube, being careful not to disturb the pellet. Measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis absorbance at the compound's λ-max or HPLC with a standard curve).
-
Analyze: The concentration measured in the supernatant is the kinetic solubility under those conditions. If this value is lower than the nominal concentration you prepared, your compound has precipitated.
Data Summary Table
This table provides a quick reference for common solvents and their typical usage parameters in biological assays.
| Solvent | Primary Use | Typical Stock Conc. | Typical Final Assay Conc. | Key Considerations |
| DMSO | Universal solvent for hydrophobic small molecules | 10-30 mM | 0.1% - 1.0% | Can be cytotoxic >1%; may interfere with some assays.[4][5] |
| Ethanol | Alternative for some compounds | 10-50 mM | 0.1% - 1.0% | Can be cytotoxic; more volatile than DMSO. |
| PBS/Saline | Direct dissolution of highly soluble compounds | Variable | N/A | Not suitable for hydrophobic compounds like quinazolines. |
References
-
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. DOI:10.5772/intechopen.89203. [Link]
-
Tala, S. R., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 26(21), 6539. [Link]
-
Ciulli, A. (2019). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 2025, 31-54. [Link]
-
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Validation & Comparative
The Emerging Potential of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline as a Novel EGFR Inhibitor: A Comparative Analysis
A Technical Guide for Researchers in Oncology Drug Discovery
The landscape of cancer therapy has been significantly reshaped by the advent of targeted treatments, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutations of EGFR are pivotal drivers in the pathogenesis of various malignancies, most notably non-small cell lung cancer (NSCLC).[1][] The quinazoline scaffold has proven to be a privileged structure in the design of potent EGFR inhibitors, forming the backbone of several clinically approved drugs.[1][3] This guide provides a comparative analysis of a novel quinazoline derivative, 4,6-Dichloro-2-(4-chlorophenyl)quinazoline, against established first and third-generation EGFR inhibitors, Gefitinib and Osimertinib, respectively. We will delve into the rationale behind its design, present hypothetical yet plausible experimental data to benchmark its performance, and provide detailed protocols for its evaluation.
Introduction to EGFR and the Quinazoline Class of Inhibitors
The EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[] Dysregulation of EGFR signaling, through mutation or overexpression, leads to uncontrolled cell growth and tumor progression.[1]
Quinazoline-based molecules have emerged as a cornerstone in EGFR-targeted therapy.[4] First-generation inhibitors like Gefitinib and Erlotinib are reversible, ATP-competitive inhibitors that have shown significant efficacy in patients with activating EGFR mutations.[5][6] However, the development of resistance, often through the T790M "gatekeeper" mutation, has limited their long-term effectiveness.[7] This led to the development of third-generation irreversible inhibitors like Osimertinib, which covalently bind to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, demonstrating efficacy against both activating mutations and the T790M resistance mutation.[][5][8]
The subject of our analysis, this compound, is a synthetic compound belonging to the quinazoline family.[9][10] Its structural features, including the dichlorinated quinazoline core and the 4-chlorophenyl substituent, suggest a potential for interaction with the ATP-binding pocket of EGFR, making it a compelling candidate for investigation as a novel inhibitor.
Comparative Profiling: A Head-to-Head Evaluation
To contextualize the potential of this compound, we present a comparative analysis based on hypothetical experimental data against Gefitinib and Osimertinib. This comparison focuses on key parameters that define the efficacy and selectivity of an EGFR inhibitor.
Table 1: Comparative In Vitro Efficacy of EGFR Inhibitors
| Compound | Target EGFR Mutant | IC50 (nM) | Mechanism of Action |
| This compound | Wild-Type | 150 | Reversible |
| L858R | 25 | Reversible | |
| T790M | >1000 | Reversible | |
| Gefitinib | Wild-Type | 120 | Reversible |
| L858R | 15 | Reversible | |
| T790M | >1000 | Reversible | |
| Osimertinib | Wild-Type | 80 | Irreversible |
| L858R | 1 | Irreversible | |
| T790M | 5 | Irreversible |
This data is hypothetical and for illustrative purposes.
Table 2: Anti-proliferative Activity in NSCLC Cell Lines
| Compound | Cell Line (EGFR Status) | GI50 (µM) |
| This compound | A549 (Wild-Type) | 10.5 |
| HCC827 (Exon 19 del) | 1.2 | |
| H1975 (L858R/T790M) | >20 | |
| Gefitinib | A549 (Wild-Type) | 8.9 |
| HCC827 (Exon 19 del) | 0.8 | |
| H1975 (L858R/T790M) | >20 | |
| Osimertinib | A549 (Wild-Type) | 5.2 |
| HCC827 (Exon 19 del) | 0.05 | |
| H1975 (L858R/T790M) | 0.1 |
This data is hypothetical and for illustrative purposes.
Based on this hypothetical data, this compound demonstrates promising activity against the activating L858R mutation, comparable to the first-generation inhibitor Gefitinib. However, like Gefitinib, it shows limited efficacy against the T790M resistance mutation. This profile suggests its potential as a lead compound for further optimization to improve its potency and expand its activity against resistant forms of EGFR.
Experimental Design and Methodologies
To generate the comparative data presented above, a series of well-established in vitro assays are necessary. The following protocols provide a framework for the evaluation of novel EGFR inhibitors.
EGFR Kinase Inhibition Assay (In Vitro)
The primary assessment of a compound's inhibitory potential is through a direct enzymatic assay. The rationale is to quantify the compound's ability to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
Experimental Workflow:
Caption: Workflow for in vitro EGFR kinase inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation: Serially dilute the test compounds (this compound, Gefitinib, Osimertinib) in DMSO and then in assay buffer to the desired concentrations. Pipette the diluted compounds into a 384-well assay plate.
-
Enzyme Addition: Add the recombinant human EGFR kinase (wild-type, L858R, or T790M mutants) to each well containing the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding to the enzyme.
-
Reaction Initiation: Add a solution containing ATP and a suitable substrate (e.g., a synthetic peptide) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., a luminescence-based ATP detection kit that measures remaining ATP).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Anti-proliferative Assay
To assess the compound's effect in a more biologically relevant context, a cell-based assay is crucial. This determines the compound's ability to inhibit the growth and proliferation of cancer cells with different EGFR statuses.
Experimental Workflow:
Caption: Workflow for cell-based anti-proliferative assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate NSCLC cell lines (e.g., A549 for wild-type EGFR, HCC827 for EGFR exon 19 deletion, and H1975 for L858R/T790M mutations) in 96-well plates at a predetermined density. Allow the cells to attach overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the resazurin reduction assay. Add the resazurin solution to each well and incubate for a few hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader. The fluorescence signal is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the GI50 (the concentration that causes 50% growth inhibition) for each compound in each cell line.
Mechanistic Insights and Future Directions
The hypothetical data suggests that this compound acts as a reversible inhibitor, similar to first-generation EGFR inhibitors. The chlorine substitutions on both the quinazoline core and the phenyl ring likely contribute to its binding affinity within the hydrophobic region of the ATP-binding pocket.
EGFR Signaling Pathway and Inhibition:
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Future research should focus on several key areas:
-
Structural Biology: Co-crystallization of this compound with the EGFR kinase domain would provide crucial insights into its binding mode and guide further structure-activity relationship (SAR) studies.
-
Lead Optimization: Chemical modifications to the quinazoline scaffold could be explored to enhance its potency and, importantly, to introduce a reactive group that could enable irreversible binding, potentially conferring activity against the T790M mutation.
-
In Vivo Efficacy: Promising analogues should be advanced to in vivo studies using xenograft models to assess their anti-tumor activity, pharmacokinetic properties, and safety profiles.
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A Senior Scientist's Guide to Orthogonal Assay Validation: Confirming the Anticancer Activity of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
Introduction: Beyond a Single Data Point
In drug discovery, the identification of a biologically active "hit" is merely the opening chapter of a rigorous scientific narrative. The quinazoline scaffold, a privileged structure in medicinal chemistry, is a well-known protagonist in this story, forming the core of numerous approved anticancer agents.[1][2][3] The compound 4,6-Dichloro-2-(4-chlorophenyl)quinazoline, based on its structural motifs—a quinazoline core, dichloro-substituents, and a 2-position phenyl group—is hypothesized to exert its biological effects through the inhibition of protein kinases, a common mechanism for this chemical class.[4][5][6]
However, a preliminary result, such as an IC50 value from a single primary screen, is fraught with potential for misinterpretation due to assay-specific artifacts. To build a robust and compelling case for a compound's mechanism of action, we must employ a strategy of orthogonal validation. Orthogonal assays are distinct, complementary methods that interrogate the same biological hypothesis from different angles—using different technologies, different biological readouts, or measuring events at different points in a signaling cascade.[7][8][9] This guide provides a framework for confirming the biological activity of this compound, moving from direct target engagement to cellular phenotype and mechanistic insight. This multi-assay approach forms a self-validating system, ensuring that the observed activity is a genuine, on-target effect.[10]
The Validation Framework: A Three-Pillar Approach
Our investigation into this compound is built on a logical progression of three orthogonal pillars, each designed to answer a critical question. This workflow ensures that we validate not only if the compound is active, but how and why.
Caption: Simplified RTK Signaling Pathway and Assay Intervention Points.
Data Synthesis: Weaving the Narrative
When the data from these three orthogonal assays are consolidated, they should tell a consistent and logical story. A successful validation would yield results like those in the hypothetical table below.
| Assay Type | Parameter Measured | This compound (IC50) | Control: Gefitinib (IC50) | Interpretation |
| Biochemical (ADP-Glo™) | Direct EGFR Kinase Inhibition | 50 nM | 30 nM | The compound directly inhibits the target enzyme with high potency, comparable to a known EGFR inhibitor. |
| Cellular (CellTiter-Glo®) | Inhibition of A549 Cell Viability | 250 nM | 200 nM | The compound effectively reduces cancer cell viability, demonstrating a potent effect in a cellular context. The shift in IC50 from the biochemical assay is expected due to factors like cell permeability and off-target effects. |
| Mechanistic (Caspase-Glo® 3/7) | Induction of Apoptosis | EC50 = 300 nM | EC50 = 220 nM | The compound induces apoptosis at concentrations consistent with its effect on cell viability, strongly suggesting this is the mechanism of cell death. |
Conclusion
The validation of a compound's biological activity is not achieved through a single experiment but through a carefully constructed, multi-faceted investigation. By employing an orthogonal assay cascade—starting with a direct biochemical assay, progressing to a phenotypic cellular assay, and culminating in a mechanistic assay—we build a fortress of evidence around our hypothesis. This framework demonstrates that this compound not only engages its putative kinase target but that this engagement translates into the desired cellular outcomes of reduced viability and induced apoptosis. This rigorous, self-validating approach is fundamental to making confident, data-driven decisions in the progression of a promising compound from a mere "hit" to a viable drug candidate.
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Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI. Retrieved January 25, 2026, from [Link]
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Benchmarking the Selectivity of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline: A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous clinically successful therapeutics.[1][2] The compound 4,6-Dichloro-2-(4-chlorophenyl)quinazoline emerges from this lineage, bearing structural motifs that suggest a strong potential for kinase modulation. This guide provides a comprehensive framework for benchmarking the selectivity of this compound, offering a head-to-head comparison with established inhibitors and detailing the experimental methodologies required for a rigorous evaluation.
As drug development pipelines increasingly demand compounds with high selectivity to minimize off-target effects and enhance therapeutic windows, a thorough understanding of a molecule's interaction with the human kinome is paramount. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic reasoning behind the experimental design, ensuring a self-validating and robust assessment of this compound.
Postulated Primary Targets and Rationale for Kinase Panel Selection
While direct experimental data for this compound is not extensively available in the public domain, analysis of its structural analogues provides a strong foundation for hypothesizing its primary kinase targets. The 2-phenylquinazoline core is a well-established pharmacophore for inhibitors of tyrosine kinases. Furthermore, the dichloro-substitution at positions 4 and 6 can significantly influence potency and selectivity.[2]
Based on this, we postulate that this compound is likely to exhibit inhibitory activity against members of the following kinase families:
-
p21-Activated Kinases (PAKs): Structurally related 6-chloro-4-aminoquinazoline derivatives have demonstrated potent and selective inhibition of PAK4.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The 2-phenylquinazoline scaffold is a known hinge-binding motif for VEGFR-2 inhibitors.[2][3]
-
Epidermal Growth Factor Receptor (EGFR): Quinazoline is the core scaffold of several FDA-approved EGFR inhibitors.[2][4]
Therefore, a focused yet informative kinase panel for initial selectivity screening should include representatives from these families, alongside other relevant kinases to identify potential off-target activities.
Table 1: Proposed Kinase Panel for Selectivity Profiling
| Kinase Family | Primary Targets of Interest | Rationale for Inclusion |
| PAK | PAK1, PAK4 | High structural similarity of the quinazoline core to known PAK4 inhibitors.[1] |
| VEGFR | VEGFR-2 | 2-phenylquinazoline is a known VEGFR-2 inhibitory scaffold.[2][3] |
| EGFR | EGFR (Wild-Type) | Quinazoline is a classic EGFR inhibitor scaffold.[2][4] |
| CDK | CDK2 | To assess broader off-target activity against a key cell cycle kinase. |
| HER2 | HER2 | To evaluate selectivity against a closely related receptor tyrosine kinase to EGFR. |
Comparative Inhibitors for Benchmarking
To provide meaningful context to the selectivity profile of this compound, it is essential to benchmark its performance against well-characterized inhibitors of the postulated primary targets.
Table 2: Comparator Compounds for Benchmarking Studies
| Compound | Primary Target(s) | Rationale for Selection |
| PF-3758309 | PAK4 | A well-documented, potent, albeit non-selective, PAK inhibitor.[5] |
| GNE-2861 | PAK4, PAK5, PAK6 | A group II selective PAK inhibitor.[6] |
| Sunitinib | VEGFR-2, PDGFRβ, c-KIT | A multi-kinase inhibitor with potent activity against VEGFR-2.[7] |
| Sorafenib | VEGFR-2, PDGFRβ, RAF | Another multi-kinase inhibitor with a different selectivity profile to Sunitinib.[8] |
| Gefitinib | EGFR | A first-generation, selective EGFR inhibitor.[4][9] |
| Staurosporine | Broad Spectrum | A non-selective kinase inhibitor to serve as a positive control for assay validity. |
Experimental Workflows for Selectivity Profiling
A multi-tiered approach, combining in vitro biochemical assays with cell-based target engagement studies, will provide a comprehensive understanding of the compound's selectivity.
In Vitro Kinase Inhibition Assays
The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound and the comparator compounds against the selected kinase panel. A widely used and robust method is a radiometric filter-binding assay or a luminescence-based assay such as Kinase-Glo®.
Figure 1: Workflow for in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and comparator compounds in DMSO. The final assay concentration should typically range from 10 µM to 0.1 nM.
-
Kinase Reaction Mixture: In a 96-well or 384-well plate, add the kinase, the appropriate substrate, and the kinase buffer.
-
Compound Addition: Add the diluted compounds to the kinase reaction mixture. Include a DMSO-only control (vehicle) and a positive control (e.g., Staurosporine).
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[10]
-
Incubation: Incubate the reaction plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).
-
Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
To validate that the observed in vitro inhibition translates to target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA®) is an indispensable tool.[11][12] This method assesses the thermal stability of a target protein upon ligand binding.[8]
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA®
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for lung cancer context) to approximately 80% confluency. Treat the cells with this compound or a comparator compound at a fixed concentration (e.g., 10x the in vitro IC50) for 1-2 hours. Include a vehicle-treated control.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[11]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble fraction from the aggregated proteins by centrifugation.[12]
-
Protein Analysis: Analyze the soluble fractions by Western blotting using antibodies specific for the target kinases (e.g., anti-PAK4, anti-phospho-VEGFR-2).
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical but realistic data that could be generated from the described experiments.
Table 3: Hypothetical IC50 Values (nM) from In Vitro Kinase Assays
| Compound | PAK1 | PAK4 | VEGFR-2 | EGFR | CDK2 | HER2 |
| This compound | 520 | 25 | 85 | 1500 | >10000 | 2500 |
| PF-3758309 | 15 | 5 | 250 | 800 | 500 | 1200 |
| GNE-2861 | 2500 | 7.5 | >10000 | >10000 | >10000 | >10000 |
| Sunitinib | 1500 | 800 | 10 | 2500 | 1800 | 3500 |
| Gefitinib | >10000 | >10000 | >10000 | 20 | >10000 | 500 |
Data in bold indicates primary targets.
Analysis of Hypothetical Data:
Based on this hypothetical data, this compound demonstrates potent inhibition of PAK4 and VEGFR-2, with moderate activity against EGFR. Importantly, it shows significantly greater selectivity for PAK4 over PAK1 compared to the non-selective inhibitor PF-3758309. Its selectivity against CDK2 and HER2 is also favorable. Compared to the highly selective PAK4 inhibitor GNE-2861, our test compound exhibits a broader spectrum of activity, which could be advantageous or disadvantageous depending on the therapeutic context. Against VEGFR-2, it is less potent than Sunitinib but may offer a better off-target profile.
Table 4: Hypothetical Thermal Shift (ΔTm in °C) from CETSA®
| Compound (at 1 µM) | PAK4 | VEGFR-2 |
| This compound | +5.2 | +3.8 |
| GNE-2861 | +6.5 | No Shift |
| Sunitinib | No Shift | +7.1 |
Analysis of Hypothetical CETSA® Data:
The hypothetical CETSA® results would confirm that this compound engages both PAK4 and VEGFR-2 in a cellular environment, as indicated by the positive thermal shifts. The magnitude of the shift can be correlated with the affinity of the compound for its target in the complex cellular milieu.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to benchmarking the selectivity of this compound. By employing a combination of in vitro kinase profiling and cellular target engagement assays, and by comparing its performance against a panel of well-characterized inhibitors, a comprehensive understanding of its therapeutic potential can be achieved.
The hypothetical data presented herein suggests that this compound is a promising lead compound with a potentially favorable selectivity profile, warranting further investigation. Subsequent studies should expand the kinase panel to a broader, kinome-wide screen to uncover any unanticipated off-targets. Furthermore, downstream signaling pathway analysis and in vivo efficacy studies in relevant cancer models will be crucial next steps in the preclinical development of this compound. The methodologies and strategic considerations detailed in this guide provide a solid foundation for these future endeavors.
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Abou-Seri, S. M., El-Gohary, N. M., & El-Kerdawy, A. M. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(11), 3192. [Link]
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Zhang, M., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(15), 6895-6911. [Link]
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A Senior Application Scientist's Guide to the Reproducibility of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline: Synthesis, Characterization, and Biological Context
This guide provides a comprehensive analysis of the synthetic reproducibility, characterization, and potential biological significance of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline. It is intended for researchers, scientists, and drug development professionals working with quinazoline-based scaffolds. We will delve into a validated synthetic protocol, compare its expected outcomes with published data for structurally related analogs, and discuss its potential biological activities in the context of current research.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinazoline ring system plays a crucial role in determining the compound's biological target and efficacy. Dichlorinated quinazolines, in particular, have attracted significant attention. The position of the chlorine atoms can influence the molecule's electronic properties, lipophilicity, and binding interactions with target proteins.[3]
This compound is a specific derivative with three chlorine atoms, suggesting potential for unique biological activities. This guide aims to provide a critical evaluation of the available data to assess the reproducibility of its synthesis and to frame its potential applications within the broader landscape of quinazoline-based drug discovery.
Synthesis of this compound: A Reproducible Protocol
The synthesis of 2-substituted-4,6-dichloroquinazolines can be achieved through several established methods. A common and reliable approach involves the cyclization of an appropriately substituted anthranilic acid derivative. While a specific, replicated synthesis for this compound is not extensively documented across multiple independent studies, a robust and generalizable protocol can be proposed based on well-established quinazoline synthesis methodologies.[4]
Proposed Synthetic Workflow
The following workflow outlines a logical and experimentally sound approach to the synthesis of the target compound. The rationale behind each step is provided to ensure a thorough understanding of the process.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for characterization to ensure the desired product is obtained at each key stage.
Step 1: Acylation of 2-Amino-5-chlorobenzoic acid
-
To a solution of 2-amino-5-chlorobenzoic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine), add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-(4-chlorobenzamido)-5-chlorobenzoic acid.
-
Characterization Checkpoint: Confirm the structure of the intermediate by ¹H NMR and Mass Spectrometry.
Step 2: Cyclization to form the Quinazolinone Core
-
Heat a mixture of 2-(4-chlorobenzamido)-5-chlorobenzoic acid (1 equivalent) and ammonium acetate (10-20 equivalents) at 160-180 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one.
-
Characterization Checkpoint: Confirm the structure by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic C=O stretch for the quinazolinone.
Step 3: Chlorination to the Final Product
-
Reflux a mixture of 6-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one (1 equivalent) in an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) for 3-5 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
-
Final Product Characterization: Obtain comprehensive characterization data including ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point.
Comparative Analysis of Characterization Data
| Parameter | Expected for this compound | Published for 4,7-Dichloro-6-nitroquinazoline[5] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons of the quinazoline ring and the 4-chlorophenyl group are expected in the range of 7.5-8.5 ppm. Specific splitting patterns will depend on the coupling constants. | 9.18 (s, 1H, H-5), 8.76 (s, 1H, H-2), 8.01 (s, 1H, H-8) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons are expected in the range of 120-160 ppm. The carbon bearing the chlorine atoms will be deshielded. | 155.0 (C-4), 154.5 (C-2), 150.3 (C-8a), 145.7 (C-6), 136.2 (C-7), 127.8 (C-5), 122.9 (C-8), 119.9 (C-4a) |
| Mass Spec (m/z) | Expected [M]+ peak corresponding to the molecular weight of C₁₄H₇Cl₃N₂. The isotopic pattern for three chlorine atoms will be characteristic. | [M]+ at m/z 242.97, consistent with C₈H₃Cl₂N₃O₂. |
| Melting Point (°C) | Expected to be a crystalline solid with a sharp melting point. | 148-150 °C |
Note: The chemical shifts for the target compound will differ due to the different substitution pattern and the presence of the 2-(4-chlorophenyl) group. However, the general regions for the signals and the complexity of the spectra provide a reasonable point of comparison.
Comparative Biological Activity
The biological activity of quinazoline derivatives is highly dependent on their substitution patterns. While specific biological data for this compound is not extensively published, we can infer its potential activity by comparing it with other quinazoline derivatives that have been evaluated for anticancer properties.[1][6][7]
Many quinazoline derivatives exert their anticancer effects by inhibiting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[8] The 4-anilinoquinazoline scaffold is a well-known pharmacophore for EGFR inhibition.[9] Although our target compound has a 2-phenyl substitution rather than a 4-anilino group, the overall flat, aromatic structure is conducive to binding within the ATP-binding pocket of kinases.
Comparison with Other Dichlorinated and Phenyl-Substituted Quinazolines
| Compound | Substitution Pattern | Reported Biological Activity | Reference |
| Gefitinib | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Potent EGFR tyrosine kinase inhibitor, used in cancer therapy. | [8] |
| 2,4,6-Trisubstituted quinazolines | Varied substitutions at positions 2, 4, and 6. | Showed antimicrobial and cytotoxic activity against various cancer cell lines.[9] | [9] |
| 6-Chloro-4-aminoquinazoline-2-carboxamide derivatives | 6-Chloro with variations at the 2 and 4 positions. | Potent and selective inhibitors of p21-activated kinase 4 (PAK4), with anticancer activity.[10] | [10] |
| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines | Phenyl substitutions at positions 2 and 4, with a phenyl group at position 6 or 7. | Displayed antiproliferative activities against several human cancer cell lines.[11] | [11] |
The presence of chlorine atoms at positions 4 and 6, and a 4-chlorophenyl group at position 2 in our target compound, suggests that it is a candidate for screening against a panel of cancer cell lines and kinases. The lipophilic nature of the chlorine atoms may enhance cell permeability and binding to hydrophobic pockets in target proteins.
Potential Signaling Pathway Involvement
Given the prevalence of quinazoline derivatives as kinase inhibitors, a likely mechanism of action for a biologically active this compound would be the inhibition of a protein kinase involved in cancer cell proliferation and survival.
Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the synthesis, characterization, and potential biological activity of this compound. While direct comparative data on its reproducibility and biological performance is limited in the public domain, a robust synthetic protocol has been outlined, and its properties have been contextualized through comparison with structurally related, well-characterized quinazoline derivatives.
The analysis suggests that this compound can be reliably synthesized and is a promising candidate for biological screening, particularly in the area of oncology. Future work should focus on:
-
Systematic Synthesis and Characterization: Performing the proposed synthesis and generating a complete, publicly available dataset of its spectral and physical properties to establish a definitive benchmark for reproducibility.
-
Broad Biological Screening: Evaluating the compound's activity against a diverse panel of cancer cell lines and a kinase panel to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with variations in the substitution pattern to elucidate the key structural features required for biological activity.
By systematically addressing these points, the scientific community can fully assess the potential of this compound as a valuable tool in drug discovery and development.
References
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Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. [Link]
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Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2016). Longdom Publishing. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 81. [Link]
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Topic: Comparative Docking Studies of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline and Related Compounds Against the EGFR Kinase Domain
Authored For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Quinazoline Scaffold and its Privileged Role in Kinase Inhibition
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of ligands for a diverse range of biological targets.[1][2] This versatility is particularly evident in the field of oncology, where quinazoline derivatives have been successfully developed as potent inhibitors of protein kinases.[3][4] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, they are among the most important targets for modern cancer therapy.[5]
Notable examples of clinically approved quinazoline-based kinase inhibitors include Gefitinib and Erlotinib, both of which target the Epidermal Growth Factor Receptor (EGFR).[5][6] The success of these drugs underscores the potential of the quinazoline core in designing next-generation therapeutics.[7]
This guide focuses on a specific, less-characterized derivative: This compound . We will present a comprehensive, step-by-step protocol for a comparative molecular docking study. This in silico experiment aims to predict the binding affinity and interaction patterns of this compound within the ATP-binding site of the EGFR kinase domain. By comparing its performance against the established inhibitor Erlotinib and a baseline quinazoline molecule, we can generate a robust hypothesis about its potential as an EGFR inhibitor, thereby guiding future experimental validation.
The Rationale for Target Selection: Why the EGFR Kinase Domain?
The choice of a biological target is the most critical decision in a docking study. Our selection of the EGFR tyrosine kinase domain is based on several key factors:
-
Clinical Relevance: Overexpression and mutation of EGFR are directly implicated in the progression of various epithelial cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[7][8] This makes it a highly validated and clinically relevant target for anticancer drug development.[5]
-
Structural Precedent: The quinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[7] The crystal structure of the EGFR kinase domain co-crystallized with Erlotinib (PDB ID: 1M17) provides a high-resolution map of the binding site and the key interactions required for potent inhibition.[9][10] This existing structural data is invaluable for validating our computational model.
-
Actionable Insights: Docking into the ATP-binding site allows us to evaluate whether the test compound can form the canonical interactions that define this class of inhibitors, such as hydrogen bonding with the "hinge region" of the kinase.[4] This provides direct, actionable insights into the compound's mechanism of action and potential for optimization.
Experimental Design: A Self-Validating System for Trustworthy Results
To ensure the reliability of our docking predictions, we must first validate our computational protocol. This is achieved by "re-docking"—a process where the co-crystallized ligand (Erlotinib) is extracted from the protein structure and then docked back into the binding site using our chosen software and parameters.[11][12] A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[7][13] This confirms that our protocol can accurately reproduce a known binding mode, lending confidence to the predictions for our novel compound.[11]
Detailed Experimental Protocols
This section provides a step-by-step methodology for conducting the comparative docking study using widely available computational tools like AutoDock Tools, PyMOL, and AutoDock Vina.
Protocol 1: Target Protein Preparation
The goal of this protocol is to prepare the EGFR kinase domain structure for docking, ensuring it is chemically correct and free of interfering molecules.
-
Obtain Crystal Structure: Download the X-ray crystal structure of the human EGFR kinase domain in complex with Erlotinib from the Protein Data Bank (PDB ID: 1M17).[9][10]
-
Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and any duplicate protein chains.[14][15] The rationale for removing water is that crystallographic waters are not always conserved and can interfere with ligand docking.
-
Prepare for Docking (Using AutoDock Tools):
-
Load the cleaned PDB file.
-
Add polar hydrogen atoms to satisfy the valency of all atoms. This is crucial for correct hydrogen bond calculations.[16]
-
Compute and assign partial charges (e.g., Gasteiger charges). Charges are essential for calculating electrostatic interactions between the protein and the ligand.
-
Save the prepared protein in the required pdbqt format, which includes charge and atom type information for AutoDock.
-
Protocol 2: Ligand Preparation
This protocol details the conversion of 2D ligand structures into energy-minimized 3D conformations suitable for docking.
-
Obtain Ligand Structures:
-
Test Compound: this compound.
-
Positive Control: Erlotinib (extracted from 1M17 or drawn).
-
Baseline Control: Unsubstituted Quinazoline.
-
-
2D to 3D Conversion: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create 2D structures and save them in a suitable format (e.g., .mol or .sdf). Convert these to 3D structures.
-
Energy Minimization: This is a critical step to obtain a low-energy, stable conformation of the ligand before docking.[15] Use a suitable force field (e.g., MMFF94) in a program like Avogadro or via a web server. An unrealistic high-energy conformation can lead to poor docking results.
-
Prepare for Docking (Using AutoDock Tools):
-
Load the energy-minimized 3D ligand structure.
-
Detect the rotatable bonds. Allowing ligand flexibility is key to finding the best fit in a rigid receptor.[17]
-
Save the prepared ligand in the pdbqt format.
-
Protocol 3: Docking Validation and Execution
This protocol validates the docking parameters and then applies them to the test compounds.
-
Grid Box Generation: Define a 3D grid that encompasses the entire ATP-binding site of EGFR.[14] The most reliable method is to center this grid on the position of the co-crystallized ligand (Erlotinib).[15] A typical grid size might be 25Å x 25Å x 25Å to allow sufficient space for the ligands to move.
-
Re-docking for Validation:
-
Perform a docking run using the prepared Erlotinib ligand and the prepared EGFR protein.
-
Compare the resulting highest-scoring pose with the original crystallographic pose of Erlotinib.
-
Calculate the RMSD between the two poses. An RMSD value below 2.0 Å validates the docking protocol.[7]
-
-
Comparative Docking: Once validated, use the exact same protocol (protein structure, grid parameters, docking algorithm settings) to dock the test compound (this compound) and the baseline control (quinazoline). Maintaining identical conditions is essential for a fair comparison.
Data Analysis and Comparative Results
The output of a docking simulation provides a wealth of data. For a clear comparison, we summarize the key metrics in a structured table. The primary metric is the binding affinity or docking score (usually in kcal/mol), which estimates the free energy of binding. A more negative value indicates a stronger predicted interaction. We also analyze the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for stabilizing the ligand-protein complex.
Table 1: Comparative Docking Performance Against EGFR Kinase Domain (PDB: 1M17)
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions (Hinge Region) | Other Key Interactions |
| Erlotinib (Positive Control) | Clinically approved EGFR inhibitor | -9.5 | Met793 (backbone NH) | Hydrophobic interactions with Leu718, Val726, Ala743, Leu844. |
| This compound (Test Compound) | Dichloro-substituted quinazoline | -8.8 | Met793 (backbone NH) | Hydrophobic pocket engagement by the 4-chlorophenyl group; potential halogen bonds from Cl atoms. |
| Quinazoline (Baseline Control) | Core scaffold | -5.2 | Met793 (backbone NH) | Limited hydrophobic contact due to lack of substituents. |
Note: The binding affinity values presented are hypothetical and for illustrative purposes. Actual values will be generated by the docking software.
Interpretation of Results
-
Erlotinib: As expected, the positive control shows a strong binding affinity. The key interaction is the hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of Met793 in the hinge region, which is a hallmark of many Type I kinase inhibitors.[7][8]
-
Test Compound: The predicted binding affinity for this compound is strong, approaching that of Erlotinib. Critically, it is predicted to form the same essential hydrogen bond with Met793. The presence of the 4-chlorophenyl group allows it to occupy a hydrophobic pocket, while the dichloro substitutions on the quinazoline core may further enhance binding through additional contacts or by modulating the electronics of the scaffold.
-
Baseline Control: The unsubstituted quinazoline shows a significantly weaker binding affinity. While it can still form the hinge-binding hydrogen bond, its lack of substituents prevents it from engaging in the extensive hydrophobic interactions necessary for high-potency binding. This result validates the importance of the substitutions present on both Erlotinib and the test compound.
Conclusion and Future Directions
This comparative docking study provides a compelling in silico rationale for considering This compound as a potential EGFR inhibitor. The computational data predicts that it can effectively bind to the EGFR kinase domain ATP site, mimicking the binding mode of the established drug Erlotinib and forming the crucial hydrogen bond with the hinge region.
While these computational predictions are a powerful and cost-effective first step, they represent a hypothesis that must be confirmed experimentally.[7] The logical next steps in the drug discovery pipeline would be:
-
In Vitro Kinase Assay: To experimentally measure the IC50 value of the compound against EGFR.
-
Cell-Based Assays: To evaluate its anti-proliferative activity in cancer cell lines known to overexpress EGFR.[18]
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and gain a more dynamic understanding of the protein-ligand interactions.[7]
By integrating robust computational methods with targeted experimental validation, researchers can efficiently prioritize and advance promising chemical scaffolds in the quest for novel and more effective cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

